3-Ethyl-2-methyl-3-pentanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 900. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-ethyl-2-methylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIJUVUPKCGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208404 | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-05-7 | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-ethyl-3-pentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentanol, 3-ethyl-2-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethyl-2-methyl-3-pentanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94JTA6R5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 3-Ethyl-2-methyl-3-pentanol from methyl isobutyrate
Abstract
This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 3-Ethyl-2-methyl-3-pentanol, commencing from the ester, methyl isobutyrate. The core of this synthesis is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document furnishes a detailed experimental protocol, a summary of the requisite chemical and physical property data for the final product, and a discussion of the underlying reaction mechanism. The content is tailored for researchers, scientists, and professionals engaged in drug development and organic synthesis.
Introduction
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with broad applications in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The Grignard reaction stands as a paramount method for achieving this transformation, celebrated for its efficiency and reliability. This guide delineates the synthesis of this compound from methyl isobutyrate, a process that exemplifies the reaction of a Grignar reagent with an ester. The reaction proceeds through the addition of two equivalents of an ethyl Grignard reagent, typically ethylmagnesium bromide, to the ester. The initial nucleophilic attack results in the formation of a ketone intermediate, which subsequently undergoes a second nucleophilic addition by the Grignard reagent to yield the desired tertiary alcohol after an acidic workup.[1][2][3][4][5][6][7]
Physicochemical and Spectroscopic Data
A thorough characterization of the target compound is crucial for confirming its identity and purity. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 597-05-7[2] |
| Molecular Formula | C₈H₁₈O[2] |
| Molecular Weight | 130.23 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid[3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | Predictions available, specific peak assignments require experimental data. |
| ¹³C NMR (CDCl₃) | Predictions available, specific peak assignments require experimental data. |
| IR (liquid film) | Characteristic broad O-H stretch, C-H stretches, and C-O stretch. |
| Mass Spec. (EI) | m/z Top Peak: 45, 2nd Highest: 87, 3rd Highest: 101[2] |
Reaction Scheme and Mechanism
The synthesis of this compound from methyl isobutyrate via a Grignard reaction is a two-step process following the formation of the Grignard reagent itself.
Step 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide)
Ethyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form ethylmagnesium bromide.
Step 2: Reaction of Methyl Isobutyrate with Ethylmagnesium Bromide
Two equivalents of the freshly prepared ethylmagnesium bromide are reacted with one equivalent of methyl isobutyrate. The first equivalent adds to the carbonyl carbon of the ester, leading to the elimination of methoxide (B1231860) and the formation of a ketone intermediate (3-methyl-2-pentanone). A second equivalent of the Grignard reagent then rapidly adds to the ketone, forming a magnesium alkoxide intermediate.
Step 3: Acidic Workup
The reaction mixture is quenched with a weak acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid, to protonate the alkoxide and yield the final product, this compound.
References
- 1. This compound(597-05-7) IR Spectrum [m.chemicalbook.com]
- 2. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
- 5. This compound(597-05-7) 1H NMR [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
Spectroscopic Profile of 3-Ethyl-2-methyl-3-pentanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-2-methyl-3-pentanol (CAS No. 597-05-7), a tertiary alcohol with the molecular formula C₈H₁₈O. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a valuable organic compound used in various chemical syntheses. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and structural elucidation pathways.
Spectroscopic Data
The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments within the molecule. Due to the lack of readily available, publicly sourced, fully assigned quantitative ¹H NMR data, the following table is based on established principles of NMR spectroscopy and predicted chemical shifts.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 0.85 | Triplet | 6H | 2 x -CH₂CH₃ |
| ~ 0.90 | Doublet | 6H | -CH(CH₃ )₂ |
| ~ 1.45 | Quartet | 4H | 2 x -CH₂ CH₃ |
| ~ 1.80 | Septet | 1H | -CH (CH₃)₂ |
| ~ 1.20 (variable) | Singlet | 1H | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The following data is predicted based on established carbon NMR chemical shift ranges.
| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |
| ~ 8.0 | Primary | 2 x -CH₂CH₃ |
| ~ 17.0 | Primary | -CH(CH₃ )₂ |
| ~ 30.0 | Secondary | 2 x -CH₂ CH₃ |
| ~ 40.0 | Tertiary | -CH (CH₃)₂ |
| ~ 78.0 | Quaternary | C -OH |
Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600 - 3200 | Strong, Broad | O-H stretch |
| ~ 2970 - 2870 | Strong | C-H stretch (sp³) |
| ~ 1460 | Medium | C-H bend |
| ~ 1380 | Medium | C-H bend |
| ~ 1150 | Strong | C-O stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.[1][2]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 115 | Low | [M-CH₃]⁺ |
| 101 | Moderate | [M-C₂H₅]⁺ |
| 87 | High | [M-C₃H₇]⁺ |
| 73 | Moderate | [C₄H₉O]⁺ |
| 59 | Moderate | [C₃H₇O]⁺ |
| 45 | High | [C₂H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile sample is introduced into the ion source, often via a gas chromatograph (GC-MS). The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data to structural elucidation.
References
An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2-methyl-3-pentanol
This technical guide provides a comprehensive overview of the key physical properties of 3-Ethyl-2-methyl-3-pentanol, a tertiary alcohol relevant to various fields of chemical research and development. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a logical visualization of these fundamental characteristics.
Core Physical Properties
The physical properties of a compound are critical for its handling, application, and purification. For this compound (C8H18O), the boiling point and density are fundamental parameters for its characterization.
Data Presentation
The quantitative physical data for this compound are summarized in the table below for clarity and ease of reference.
| Physical Property | Value | Units |
| Boiling Point | 160 | °C |
| Density | 0.830 | g/mL |
Table 1: Key Physical Properties of this compound.[1]
Experimental Protocols
Accurate determination of physical properties is paramount in chemical science. The following sections provide detailed methodologies for measuring the boiling point and density of tertiary alcohols like this compound.
2.1. Determination of Boiling Point via Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially when only a small amount of the substance is available.[2]
Apparatus:
-
Thiele tube
-
Heating oil (e.g., mineral oil)
-
Thermometer
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with its open end down.
-
Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer's bulb.
-
Thiele Tube Setup: Insert the thermometer and the attached test tube into the Thiele tube, which should be filled with heating oil to a level above the side arm. Ensure the rubber band is not submerged in the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a vigorous and continuous stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[2]
-
Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.
2.2. Determination of Density
The density of a liquid is its mass per unit volume.[3] It can be determined accurately by measuring the mass of a known volume of the liquid.
Apparatus:
-
Electronic balance (accurate to at least 0.001 g)
-
Graduated cylinder or a more precise volumetric flask/pycnometer
-
Thermometer
Procedure:
-
Measure the Mass of the Empty Container: Place a clean, dry graduated cylinder on the electronic balance and tare it or record its mass.[4][5]
-
Measure the Volume of the Liquid: Carefully pour a specific volume of this compound into the graduated cylinder. For higher accuracy, read the volume from the bottom of the meniscus.[3]
-
Measure the Combined Mass: Place the graduated cylinder containing the liquid back on the balance and record the new mass.
-
Calculate the Mass of the Liquid: Subtract the mass of the empty graduated cylinder from the combined mass to find the mass of the liquid.[5]
-
Record the Temperature: The density of liquids can vary with temperature, so it is important to record the ambient temperature at which the measurement was taken.
-
Calculate the Density: Use the formula: Density = Mass / Volume .
-
Repeat for Accuracy: To improve precision, it is advisable to perform multiple measurements and calculate the average density.[4][5]
Logical Relationship Visualization
The following diagram illustrates the relationship between the fundamental physical properties of a substance like this compound and the factors influencing them.
References
molecular weight and formula of 3-Ethyl-2-methyl-3-pentanol
This guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2-methyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity
Molecular Formula: C₈H₁₈O[1][2][3][4][5]
Molecular Weight: The calculated molecular weight of this compound is approximately 130.23 g/mol . More precise measurements from various sources are detailed below.
A fundamental aspect of any chemical compound is its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization. The structure of this compound, a tertiary alcohol, directly corresponds to its chemical formula and molecular mass.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1][2][3][4][5] |
| Molecular Weight | 130.2279 g/mol | [1][5] |
| 130.231 g/mol | [2] | |
| 130.23 g/mol | [3][4][6] | |
| CAS Registry Number | 597-05-7 | [1][2][5] |
| Density | 0.830 g/cm³ | [3] |
| Boiling Point | 59°C | [6] |
| Appearance | Colorless to Almost colorless clear liquid | [2] |
Experimental Protocols
Detailed experimental methodologies are critical for the replication of scientific findings. The following outlines a general protocol for the synthesis of a tertiary alcohol like this compound via a Grignard reaction, a common method for forming carbon-carbon bonds.
Synthesis of this compound via Grignard Reaction
-
Objective: To synthesize this compound from an appropriate ketone and Grignard reagent.
-
Reaction: The reaction of a Grignard reagent, such as ethylmagnesium bromide, with a ketone, like 2-methyl-3-pentanone (B165389), followed by an acidic workup, yields the tertiary alcohol.
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Methyl-3-pentanone
-
Hydrochloric acid (for workup)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings are placed in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.
-
Addition of Ketone: Once the Grignard reagent is formed, a solution of 2-methyl-3-pentanone in anhydrous diethyl ether is added slowly from the dropping funnel while maintaining a gentle reflux.
-
Workup: After the addition is complete and the reaction has stirred for a specified time, the reaction mixture is poured over a mixture of ice and a dilute acid (e.g., HCl) to quench the reaction and protonate the alkoxide intermediate.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation.
-
References
- 1. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [stenutz.eu]
- 4. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Technical Whitepaper: 3-Ethyl-2-methyl-3-pentanol (CAS No. 597-05-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of 3-Ethyl-2-methyl-3-pentanol, a tertiary alcohol with the CAS number 597-05-7.[1][2] This guide consolidates key physicochemical data, outlines a detailed experimental protocol for its synthesis via the Grignard reaction, and discusses its toxicological and metabolic profile based on current scientific understanding of short-chain tertiary alcohols. The information presented is intended to serve as a foundational resource for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data has been compiled from various public databases and scientific literature.
| Property | Value | Source |
| CAS Number | 597-05-7 | [1][2] |
| Molecular Formula | C₈H₁₈O | [1][3] |
| Molecular Weight | 130.23 g/mol | [3] |
| IUPAC Name | 3-Ethyl-2-methylpentan-3-ol | [3] |
| Synonyms | Diethylisopropylcarbinol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | Not explicitly available for this isomer, but similar isomers have boiling points in the range of 150-160 °C. | |
| Density | Not explicitly available for this isomer, but estimated to be around 0.83 g/cm³. | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ether and ethanol. | |
| Mass Spectrometry (m/z) | Top Peak: 45, 2nd Highest: 87, 3rd Highest: 101 | [3] |
| Infrared Spectrum | Data available in the NIST Chemistry WebBook, showing characteristic O-H and C-H stretching frequencies. | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an ethyl magnesium halide (Grignard reagent) with 2-butanone (B6335102).
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol: Grignard Synthesis
This protocol details the synthesis of this compound from ethyl bromide and 2-butanone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Butanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (three-necked flask, dropping funnel, reflux condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction has started, continue the dropwise addition of the ethyl bromide solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (ethyl magnesium bromide).
-
-
Reaction with 2-Butanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-butanone in anhydrous diethyl ether dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Synthesis Workflow Diagram
References
An In-depth Technical Guide to 3-Ethyl-2-methyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tertiary alcohol 3-Ethyl-2-methyl-3-pentanol, with a focus on its chemical synthesis, physical and chemical properties, and spectral data. While the compound is a structurally simple tertiary alcohol, this document consolidates available scientific information to serve as a foundational resource. A detailed experimental protocol for its synthesis via a Grignard reaction is provided, alongside tabulated quantitative data for its physicochemical properties. Notably, a thorough search of scientific literature reveals a significant gap in the historical documentation of its initial discovery and a lack of studies on its biological activity and potential pharmacological applications.
Introduction
History and Discovery
Despite extensive searches of chemical databases and historical literature, specific details regarding the initial discovery and synthesis of this compound are not well-documented. The compound's CAS number (597-05-7) indicates its registration in the chemical literature, but the original publication detailing its first preparation could not be definitively identified.[1][2][4] The synthesis of tertiary alcohols through methods like the Grignard reaction was well-established by the early 20th century, and it is likely that this compound was first synthesized during this era as part of broader investigations into the scope of this reaction. However, without a primary source, the specific researchers and timeline remain unknown.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1] |
| IUPAC Name | 3-ethyl-2-methylpentan-3-ol | [1] |
| CAS Number | 597-05-7 | [1][2][4] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Boiling Point | 160 °C | |
| Density | 0.830 g/mL | |
| Molar Volume | 157.0 mL/mol | |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| InChI Key | DMHIJUVUPKCGLJ-UHFFFAOYSA-N | [1][2] |
Spectral Information
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table summarizes the available spectral information for this compound.
| Spectrum Type | Data Highlights | Source |
| ¹H NMR | 400 MHz in CDCl₃ | [1] |
| ¹³C NMR | in CDCl₃ | [1] |
| Infrared (IR) | Liquid Film | [1] |
| Mass Spectrometry (MS) | Electron Ionization | [1] |
Synthesis of this compound
The most common and versatile method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals two primary Grignard-based synthetic routes:
-
Route A: The reaction of an ethyl magnesium halide (e.g., ethyl magnesium bromide) with 2-methyl-3-pentanone (B165389).
-
Route B: The reaction of an isopropyl magnesium halide (e.g., isopropyl magnesium bromide) with 3-pentanone.
The following diagram illustrates the general workflow for the synthesis of this compound via a Grignard reaction.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the preparation of similar tertiary alcohols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Methyl-3-pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the three-necked flask.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with the Ketone:
-
Prepare a solution of 2-methyl-3-pentanone in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ketone solution dropwise to the stirred Grignard reagent. A precipitate will form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Biological Activity and Signaling Pathways
A comprehensive search of the scientific and medical literature (including PubMed, Scopus, and other relevant databases) was conducted to identify any studies related to the biological activity, pharmacology, or toxicology of this compound. No studies detailing any specific biological effects, mechanism of action, or interaction with signaling pathways for this compound were found.
While tertiary alcohols as a class are of interest in drug discovery due to their potential for improved metabolic stability compared to primary and secondary alcohols, there is no publicly available research that has explored this compound in a biological context.[3] The steric hindrance provided by the three alkyl groups can protect the hydroxyl group from metabolic processes like glucuronidation.[3] However, without experimental data, any potential biological activity of this compound remains speculative.
Due to the absence of data on its biological interactions, the mandatory visualization of a signaling pathway involving this compound cannot be provided.
Conclusion and Future Directions
This compound is a well-characterized tertiary alcohol from a chemical and physical standpoint. Its synthesis is readily achievable through standard organic chemistry techniques, most notably the Grignard reaction. However, there is a striking lack of information regarding its history and, more importantly, its biological properties. For researchers and professionals in drug development, this compound represents a blank slate.
Future research could focus on:
-
Screening for Biological Activity: The compound could be included in high-throughput screening campaigns to assess its activity against a wide range of biological targets.
-
Toxicological Studies: A comprehensive toxicological profile would be necessary before any further development.
-
Medicinal Chemistry Applications: Given the interest in tertiary alcohols in drug design, this compound could serve as a scaffold or starting material for the synthesis of more complex molecules with potential therapeutic applications.
References
Theoretical Stability of 3-Ethyl-2-methyl-3-pentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical principles governing the stability of 3-Ethyl-2-methyl-3-pentanol, a tertiary octyl alcohol. While specific theoretical studies on this particular molecule are not extensively available in publicly accessible literature, this paper extrapolates from established principles of organic chemistry, including steric hindrance, electronic effects, and common reaction pathways for tertiary alcohols. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into the molecule's inherent stability and potential degradation pathways.
Introduction to this compound
This compound (CAS No. 597-05-7) is a tertiary alcohol with the molecular formula C8H18O.[1][2][3][][5][6] Its structure, featuring a hydroxyl group attached to a sterically hindered tertiary carbon, significantly influences its chemical and physical properties. Understanding the theoretical underpinnings of its stability is crucial for applications in chemical synthesis, formulation, and as a potential building block in drug development. The stability of an alcohol is primarily dictated by factors that influence the strength of the C-O and O-H bonds, as well as the molecule's susceptibility to various degradation reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its behavior in various environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1][2][3][][5][6] |
| Molecular Weight | 130.23 g/mol | [1][2][] |
| CAS Number | 597-05-7 | [1][2][3][5][6] |
| IUPAC Name | 3-ethyl-2-methylpentan-3-ol | [2] |
| Density | 0.85 g/cm³ | [] |
| Boiling Point | 157.9 °C at 760 mmHg | [7] |
| Flash Point | 56.6 °C | [7] |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
| Rotatable Bond Count | 3 | [1] |
Theoretical Factors Influencing Stability
The stability of this compound is primarily influenced by steric and electronic effects inherent to its molecular structure.
Steric Hindrance
As a tertiary alcohol, the central carbon atom bonded to the hydroxyl group is highly substituted with bulky alkyl groups (two ethyl groups and an isopropyl group).[8] This significant steric crowding, or steric hindrance, physically shields the hydroxyl group and the alpha-carbon.[8][9] This shielding can hinder the approach of reactants, thereby increasing the kinetic stability of the molecule by raising the activation energy for reactions involving these sites.[8] The bulky nature of the substituents restricts bond rotations and influences the preferred molecular conformation, favoring a structure that minimizes steric strain.
Electronic Effects
The alkyl groups surrounding the tertiary carbon are electron-donating through an inductive effect (+I). This effect increases the electron density on the central carbon and, to a lesser extent, on the oxygen atom of the hydroxyl group. This increased electron density on the oxygen atom can strengthen the O-H bond, but it can also destabilize the molecule by increasing electron-electron repulsion. In the context of acidity, tertiary alcohols are generally less acidic than primary or secondary alcohols because the electron-donating groups destabilize the resulting alkoxide conjugate base.[10]
Potential Decomposition Pathways: Dehydration
The most common decomposition pathway for tertiary alcohols, particularly under acidic conditions, is dehydration to form an alkene.[11][12][13] This reaction proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate.
The proposed mechanism for the acid-catalyzed dehydration of this compound is as follows:
-
Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of an acid, it is protonated to form a good leaving group, water.
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. Tertiary carbocations are relatively stable due to hyperconjugation and the inductive effects of the surrounding alkyl groups.
-
Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.
Due to the structure of this compound, multiple alkene products can be formed depending on which adjacent proton is removed. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene will be the major product.
Visualizing Stability Factors and Decomposition
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed.
Caption: Factors influencing the stability of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
- 5. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
- 6. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 9. Effect of steric hindrance and π electrons on alcohol self-association - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. brainly.com [brainly.com]
- 12. Solved 5. Write a mechanism for the dehydration of | Chegg.com [chegg.com]
- 13. Solved 1. Identify the alkene obtained on dehydration of | Chegg.com [chegg.com]
Quantum Chemical Calculations for 3-Ethyl-2-methyl-3-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Ethyl-2-methyl-3-pentanol. While specific experimental and computational studies on this molecule are not extensively available in the current literature, this document outlines the standard theoretical methodologies and expected outcomes based on established computational chemistry practices for similar organic molecules. The guide is intended to serve as a foundational resource for researchers interested in the computational analysis of this tertiary alcohol.
Introduction to Quantum Chemical Calculations
Quantum chemical calculations are powerful theoretical tools used to predict the electronic structure and properties of molecules.[1][2] These ab initio and semi-empirical methods are grounded in the fundamental laws of quantum mechanics and can provide valuable insights into molecular geometry, vibrational frequencies, electronic properties, and reactivity, complementing experimental data and guiding further research.[1][3] For a molecule like this compound, these calculations can help in understanding its conformational landscape, spectroscopic signatures, and potential role in chemical reactions.
Commonly employed methods include Hartree-Fock (HF) theory and Density Functional Theory (DFT).[4][5][6] HF provides a foundational approximation of the molecular electronic structure, while DFT methods, such as B3LYP and ωB97X-D, often offer a better balance of computational cost and accuracy by including effects of electron correlation.[4][7][8] The choice of method, in conjunction with a suitable basis set (e.g., 6-31G*, 6-311++G(d,p), or aug-cc-pVDZ), is crucial for obtaining reliable results.[8][9]
Computational Methodology: A Detailed Protocol
A typical computational study of this compound would involve a series of steps, generally performed using a quantum chemistry software package like Gaussian.[10][11] The following protocol outlines a standard workflow for such a study.
Step 1: Initial Structure Generation The first step is to generate an initial 3D structure of this compound. This can be done using molecular building software.
Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent property calculations are performed on the optimized geometry.[12] A common approach is to use a DFT method, for instance, B3LYP with the 6-31G* basis set, which provides a good compromise between accuracy and computational expense for organic molecules.[8]
Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory.[13][14] This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[4][15] The calculated frequencies are often scaled by an empirical factor to better match experimental data.
Step 4: Calculation of Molecular Properties With the optimized geometry, a range of molecular properties can be calculated. This often involves single-point energy calculations at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) for improved accuracy.[8] Key properties of interest include:
-
Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16][17][18] The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.[18][19]
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
The following diagram illustrates the general workflow for quantum chemical calculations:
Predicted Molecular Structure and Properties
The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are illustrative and represent typical expectations for a molecule of this nature.
Table 1: Predicted Optimized Geometric Parameters (B3LYP/6-31G)*
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-O | 1.445 |
| O-H | 0.968 | |
| C-C (backbone) | 1.53 - 1.55 | |
| C-H | 1.09 - 1.10 | |
| Bond Angles (°) | C-O-H | 108.5 |
| C-C-C (central) | 112.0 | |
| H-C-H | 107.0 - 109.5 | |
| Dihedral Angles (°) | C-C-C-O | Variable |
Table 2: Predicted Vibrational Frequencies (B3LYP/6-31G, Scaled)*
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch | ~3650 | Characteristic alcohol hydroxyl stretch |
| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of methyl and ethyl groups |
| C-O stretch | ~1150 | Stretching of the tertiary alcohol C-O bond |
| O-H bend | ~1350 | Bending of the hydroxyl group |
| C-C stretch | 900 - 1100 | Skeletal vibrations of the carbon backbone |
Table 3: Predicted Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | 1.5 to 2.5 |
| HOMO-LUMO Gap | 8.0 to 10.0 |
| Dipole Moment (Debye) | 1.5 to 2.0 |
Molecular Visualization
The structure of this compound is key to its properties. Below is a diagram representing its molecular graph with atom numbering.
Conclusion
Quantum chemical calculations offer a robust framework for the detailed investigation of this compound at the molecular level. By employing standard computational protocols, researchers can obtain valuable data on its geometry, vibrational spectra, and electronic properties. This information is critical for understanding its chemical behavior and can be instrumental in fields such as drug development, materials science, and reaction mechanism studies. The methodologies and expected data presented in this guide provide a solid starting point for any computational investigation of this and related molecules.
References
- 1. ritme.com [ritme.com]
- 2. Gaussian | Research Cloud Computing [wiki.hpc.odu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 7. DFT studies on the mechanism of alcohol oxidation by the (bpy)CuI-TEMPO/NMI catalytic system - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methanol [cms.gutow.uwosh.edu]
- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 11. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. ossila.com [ossila.com]
- 18. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 19. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethyl-2-methyl-3-pentanol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of the tertiary alcohol, 3-Ethyl-2-methyl-3-pentanol, utilizing the Grignard reaction. The procedure outlines the preparation of the Grignard reagent, ethylmagnesium bromide, and its subsequent reaction with 2-methyl-3-pentanone (B165389). This protocol is intended for use by qualified researchers in a controlled laboratory setting.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as the carbonyl carbon of a ketone or aldehyde, to produce a secondary or tertiary alcohol, respectively.[3] This application note details the synthesis of this compound through the reaction of ethylmagnesium bromide with 2-methyl-3-pentanone.
Reaction Scheme
The synthesis proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ketone, followed by an acidic workup.
Step 1: Formation of Ethylmagnesium Bromide
-
CH3CH2Br + Mg -> CH3CH2MgBr
Step 2: Reaction with 2-Methyl-3-pentanone and Workup
-
CH3CH2MgBr + CH3CH(CH3)C(=O)CH2CH3 -> (CH3CH2)2C(OMgBr)CH(CH3)2
-
(CH3CH2)2C(OMgBr)CH(CH3)2 + H3O+ -> (CH3CH2)2C(OH)CH(CH3)2 + Mg(OH)Br
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol [4][] |
| CAS Number | 597-05-7[4][6] |
| Appearance | Colorless to almost colorless clear liquid[6] |
| Density | ~0.830 g/cm³[7] |
| IUPAC Name | 3-ethyl-2-methylpentan-3-ol[4] |
Experimental Protocol
4.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 1.5 g | 0.062 | Must be dry. |
| Bromoethane (B45996) | 108.97 | 6.8 g (4.6 mL) | 0.062 | Anhydrous. |
| 2-Methyl-3-pentanone | 100.16 | 5.0 g (6.2 mL) | 0.050 | Anhydrous. |
| Anhydrous Diethyl Ether | 74.12 | ~100 mL | - | Required for Grignard reagent formation and as a solvent. |
| Iodine | 253.81 | 1 small crystal | - | To initiate the reaction. |
| Saturated aq. NH4Cl | - | ~50 mL | - | For quenching the reaction. |
| Anhydrous MgSO4 or Na2SO4 | - | As needed | - | For drying the organic layer. |
4.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
4.3. Procedure
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[8] The setup consists of a three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a gas inlet.
-
Initiation: Place the magnesium turnings (1.5 g) and a small crystal of iodine in the flask.[8]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (6.8 g) in 20 mL of anhydrous diethyl ether. Add a small amount (~2-3 mL) of this solution to the magnesium turnings.[9] The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.[8]
-
Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, continue stirring the mixture for an additional 15-30 minutes to ensure complete reaction. The resulting solution should be cloudy and grayish, which is characteristic of a Grignard reagent.
Part B: Synthesis of this compound
-
Ketone Addition: Dissolve 2-methyl-3-pentanone (5.0 g) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the ketone solution dropwise to the freshly prepared Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. The formation of a viscous precipitate is expected.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium (B1175870) chloride solution (~50 mL) dropwise to quench the reaction and dissolve the magnesium salts.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer. Extract the aqueous layer twice with diethyl ether (~20 mL each).
-
Washing and Drying: Combine all the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[8]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and sensitive to moisture and air.[8]
-
Anhydrous diethyl ether is extremely flammable. Ensure no open flames or spark sources are present.
-
The reaction is exothermic and should be carefully controlled.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.
-
All procedures should be performed in a well-ventilated fume hood.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound [stenutz.eu]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: 3-Ethyl-2-methyl-3-pentanol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Ethyl-2-methyl-3-pentanol, a tertiary alcohol, as a valuable building block in organic synthesis. The unique structural features of this compound make it a strategic starting material for the preparation of a variety of organic molecules, with potential applications in medicinal chemistry and materials science. This document outlines key chemical transformations, including dehydration and esterification, and provides detailed experimental protocols for these reactions.
Introduction to this compound
This compound (CAS No. 597-05-7) is a tertiary alcohol that, due to its sterically hindered hydroxyl group, exhibits distinct reactivity compared to primary and secondary alcohols.[1][2] Its structure is a valuable scaffold for introducing a quaternary carbon center, a motif of growing importance in drug discovery for enhancing metabolic stability. Tertiary alcohols are known to be more resistant to oxidation and can offer improved metabolic profiles in drug candidates.
Key Synthetic Transformations and Protocols
Two primary transformations unlock the synthetic potential of this compound: acid-catalyzed dehydration to form alkenes and esterification to introduce ester functionalities.
The acid-catalyzed dehydration of this compound proceeds readily under relatively mild conditions, following an E1 mechanism.[3][4] This reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields a mixture of isomeric alkenes. The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule.
The primary product of this reaction is 3-ethyl-2-methyl-2-pentene (B10489), a useful intermediate for further synthetic elaborations.[5]
Experimental Protocol: Acid-Catalyzed Dehydration
Objective: To synthesize 3-ethyl-2-methyl-2-pentene from this compound via acid-catalyzed dehydration.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[6]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask with distillation head and condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place 13.0 g (0.1 mol) of this compound into a 100 mL round-bottom flask.
-
Slowly add 5 mL of concentrated sulfuric acid to the flask while cooling in an ice bath and swirling.
-
Add a few boiling chips and set up for fractional distillation.
-
Heat the mixture gently with a heating mantle. The alkene product will begin to distill. Collect the fraction boiling between 115-120 °C.
-
Wash the collected distillate in a separatory funnel with two 20 mL portions of saturated sodium bicarbonate solution, followed by one 20 mL portion of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and distill the final product to obtain pure 3-ethyl-2-methyl-2-pentene.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Catalyst | Concentrated H₂SO₄ | [6] |
| Reaction Temperature | Gentle heating for distillation | [4] |
| Product Boiling Point | 115-120 °C | [5] |
| Expected Yield | 75-85% | (Typical for tertiary alcohol dehydration) |
Traditional Fischer esterification, which involves reacting a carboxylic acid with an alcohol under strong acid catalysis and heat, is generally not suitable for tertiary alcohols like this compound.[7] These conditions favor the competing dehydration reaction. A milder and more effective method for the esterification of sterically hindered and acid-labile alcohols is the Steglich esterification.[8][9] This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), at room temperature.[10]
Experimental Protocol: Steglich Esterification
Objective: To synthesize 3-ethyl-2-methyl-3-pentyl acetate (B1210297) from this compound and acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6.0 g (0.1 mol) of glacial acetic acid, 13.0 g (0.1 mol) of this compound, and 1.22 g (0.01 mol) of DMAP in 50 mL of anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve 22.7 g (0.11 mol) of DCC in 20 mL of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 3-ethyl-2-methyl-3-pentyl acetate.
Data Presentation:
| Parameter | Value | Reference |
| Starting Alcohol | This compound | [1] |
| Coupling Agent | DCC | [9] |
| Catalyst | DMAP | [10] |
| Reaction Temperature | 0 °C to room temperature | [9] |
| Expected Yield | 80-90% | [10] (Typical for Steglich esterification) |
Applications in Drug Development and Medicinal Chemistry
The incorporation of tertiary alcohol motifs is a valuable strategy in drug design to enhance metabolic stability.[11] Primary and secondary alcohols are often susceptible to in vivo oxidation, leading to rapid clearance. The quaternary carbon bearing the hydroxyl group in tertiary alcohols prevents such metabolic oxidation, potentially increasing the half-life of a drug molecule.
The dehydration product, 3-ethyl-2-methyl-2-pentene, can serve as a precursor for the synthesis of other valuable compounds. For instance, related alkenes are used in the synthesis of specialized carboxylic acids that are intermediates for herbicides. While direct pharmaceutical applications of this compound are not extensively documented in publicly available literature, its structural features and the reactivity of its derivatives make it a promising building block for the synthesis of novel bioactive compounds. The carbamate (B1207046) of the structurally similar 3-methyl-3-pentanol, known as emylcamate, is a muscle relaxant and tranquilizer, highlighting the potential for derivatives of tertiary pentanols in neuropharmacology.[11]
Conclusion
This compound is a valuable and underutilized building block in organic synthesis. Its facile dehydration provides access to functionalized alkenes, while modern esterification methods allow for the creation of sterically hindered esters. For researchers in drug discovery, the tertiary alcohol moiety offers a strategic advantage in designing metabolically robust compounds. The protocols and data presented herein provide a solid foundation for the exploration of this compound in the synthesis of novel molecules with potential applications in pharmaceuticals and other areas of chemical science.
References
- 1. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 597-05-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. 3-Ethyl-2-methyl-2-pentene | C8H16 | CID 140592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Dehydration of 3-Ethyl-2-methyl-3-pentanol and Resulting Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the acid-catalyzed dehydration of the tertiary alcohol 3-Ethyl-2-methyl-3-pentanol. The reaction proceeds via an E1 elimination mechanism to yield a mixture of isomeric alkenes. This application note outlines the theoretical basis for the reaction, predicts the resulting alkene products based on established chemical principles such as Zaitsev's rule, and provides a comprehensive experimental protocol for conducting the synthesis, purification, and analysis of the products. The information presented is intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and drug development in the preparation and characterization of unsaturated organic molecules.
Introduction
The dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes.[1] This elimination reaction involves the removal of a water molecule from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid.[1] The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary, which is attributed to the relative stability of the carbocation intermediate formed during the reaction.[2]
This compound is a tertiary alcohol, and its dehydration is expected to proceed readily under relatively mild conditions via an E1 (unimolecular elimination) mechanism.[2][3] The reaction is regioselective, and the distribution of the resulting alkene isomers is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[3] Understanding the products and reaction conditions for the dehydration of this compound is crucial for the controlled synthesis of specific alkene isomers that may serve as important intermediates in the development of new chemical entities and pharmaceutical agents.
Predicted Alkene Products
The dehydration of this compound is predicted to yield three primary alkene products through the removal of a proton from the carbon atoms adjacent to the carbocation intermediate. Based on Zaitsev's rule, the more substituted alkenes are expected to be the major products. The predicted products are:
-
3,4-Dimethyl-3-hexene (E/Z isomers): These are the Zaitsev products and are expected to be the major products due to their trisubstituted nature.
-
3-Ethyl-2-methyl-2-pentene: This is another Zaitsev product, also a trisubstituted alkene.
-
2-Ethyl-3-methyl-1-pentene: This is the Hofmann (less substituted) product and is expected to be the minor product.
The predicted distribution of these products is summarized in the table below. Please note that these are theoretical predictions based on chemical principles, and the actual product ratios may vary depending on the specific reaction conditions.
| Product Name | Structure | Type | Predicted Abundance |
| (E)-3,4-Dimethyl-3-hexene | (Chemical structure) | Zaitsev (Major) | High |
| (Z)-3,4-Dimethyl-3-hexene | (Chemical structure) | Zaitsev (Major) | Moderate |
| 3-Ethyl-2-methyl-2-pentene | (Chemical structure) | Zaitsev (Major) | Moderate |
| 2-Ethyl-3-methyl-1-pentene | (Chemical structure) | Hofmann (Minor) | Low |
Reaction Mechanism and Experimental Workflow
The acid-catalyzed dehydration of this compound follows a three-step E1 mechanism. The experimental workflow involves the reaction setup, followed by product isolation and purification.
Caption: E1 reaction mechanism for the dehydration of this compound.
Caption: A typical experimental workflow for alcohol dehydration.
Experimental Protocols
The following is a general protocol for the acid-catalyzed dehydration of this compound. This protocol is adapted from standard procedures for the dehydration of tertiary alcohols.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reagent Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |
| Phosphoric Acid (H₃PO₄), 85% | ACS Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |
| Brine (saturated NaCl solution) | Laboratory Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |
| Boiling chips | ||
| Round-bottom flask (100 mL) | ||
| Distillation apparatus (simple or fractional) | ||
| Separatory funnel (250 mL) | ||
| Erlenmeyer flasks | ||
| Heating mantle |
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.
-
Acid Addition: In a fume hood, slowly add 5 mL of 85% phosphoric acid or 2 mL of concentrated sulfuric acid to the alcohol while swirling the flask. The addition should be done cautiously as the reaction can be exothermic.
-
Distillation: Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle.
-
Product Collection: Collect the distillate, which will be a mixture of the alkene products and water, in a receiving flask cooled in an ice bath. The distillation should be continued until no more organic layer is observed in the distillate.
Product Isolation and Purification (Work-up)
-
Washing: Transfer the collected distillate to a separatory funnel. Add 20 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and then shake, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with 20 mL of brine to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the alkene mixture.
-
Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask and perform a final simple distillation to obtain the purified alkene mixture.
Product Characterization
The composition of the purified product mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[6] The relative peak areas in the gas chromatogram can be used to estimate the percentage of each alkene isomer in the product mixture. Further structural confirmation can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling concentrated acids.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water.
-
The alkene products are flammable. Keep away from open flames and other ignition sources.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The acid-catalyzed dehydration of this compound provides a reliable method for the synthesis of a mixture of trisubstituted alkenes. The reaction proceeds via a well-understood E1 mechanism, with the product distribution being largely governed by Zaitsev's rule. The experimental protocol outlined in this document provides a robust framework for researchers to synthesize, purify, and analyze the resulting alkene products. This chemistry is a valuable tool in the arsenal (B13267) of synthetic organic chemists and can be applied to the generation of novel molecular scaffolds for various research and development applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
Application Notes and Protocols: Oxidation of 3-Ethyl-2-methyl-3-pentanol with Chromic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the reaction between the tertiary alcohol, 3-Ethyl-2-methyl-3-pentanol, and chromic acid, a potent oxidizing agent. Standard chromic acid oxidation protocols are effective for primary and secondary alcohols, converting them to carboxylic acids and ketones, respectively. However, tertiary alcohols are generally resistant to oxidation under these conditions due to the absence of a hydrogen atom on the carbinol carbon.[1][2][3][4] This application note outlines the theoretical basis for this resistance, provides a standard protocol for attempting the oxidation, and discusses the potential for alternative reactions such as dehydration and oxidative cleavage under more forcing conditions.
Introduction
The oxidation of alcohols is a fundamental transformation in organic synthesis, crucial for the generation of carbonyl compounds. Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a powerful and well-established reagent for this purpose.[3][5] The mechanism of oxidation for primary and secondary alcohols involves the formation of a chromate (B82759) ester, followed by the elimination of a proton from the alcohol's alpha-carbon.[2][6]
Tertiary alcohols, such as this compound, lack a hydrogen atom on the alpha-carbon, rendering them inert to the standard chromic acid oxidation mechanism.[1][2][4][7] Consequently, under typical Jones oxidation conditions, no reaction is expected.[8] However, under more vigorous conditions, such as elevated temperatures or prolonged reaction times, tertiary alcohols can undergo acid-catalyzed dehydration to form an alkene. This alkene can then be oxidatively cleaved by chromic acid. For instance, the similar tertiary alcohol 3-ethyl-3-pentanol (B146929) has been shown to first dehydrate to 3-ethyl-2-pentene, which is subsequently oxidized.[9]
These application notes provide a comprehensive protocol for the attempted oxidation of this compound with chromic acid, detail the expected outcomes, and offer methods for the analysis of potential products.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-Ethyl-2-methylpentan-3-ol[10] |
| Molecular Formula | C₈H₁₈O[10] |
| Molecular Weight | 130.23 g/mol [10] |
| Appearance | Clear liquid |
| Boiling Point | Approx. 160-162 °C |
| CAS Number | 597-05-7[10] |
Table 2: Expected Outcomes of Chromic Acid Treatment of Alcohols
| Alcohol Type | Substrate | Expected Product under Standard Conditions |
| Primary | R-CH₂OH | R-COOH (Carboxylic Acid)[11] |
| Secondary | R₂CHOH | R₂C=O (Ketone)[11] |
| Tertiary | This compound | No Reaction (Starting material recovered) [8] |
Table 3: Potential Products under Forcing Conditions
| Reaction Pathway | Intermediate | Potential Final Product(s) |
| Dehydration followed by Oxidative Cleavage | 3-Ethyl-2-methyl-2-pentene and 3-Ethyl-2-methyl-1-pentene | Propan-2-one (Acetone) and Pentan-3-one |
Experimental Protocols
Protocol 1: Attempted Oxidation of this compound with Jones Reagent
This protocol details the standard procedure for a Jones oxidation. For tertiary alcohols, the expected outcome is the recovery of unreacted starting material.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Jones Reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and carefully diluting with water to a total volume of 100 ml)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (76.8 mmol) of this compound in 50 mL of acetone. Cool the flask in an ice-water bath.
-
Addition of Jones Reagent: Slowly add the Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Maintain the temperature of the reaction mixture below 20°C. An immediate color change of the reagent from orange to green would indicate oxidation. In the case of a tertiary alcohol, the orange color is expected to persist.[12]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.
-
Quenching: If the orange color of the Cr(VI) reagent persists, quench the reaction by the dropwise addition of isopropyl alcohol until the solution turns uniformly green.[12]
-
Workup: Add 100 mL of water to the reaction mixture to dissolve the chromium salts. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Analysis: Analyze the crude product by ¹H NMR, ¹³C NMR, and IR spectroscopy to determine its composition. The primary expected component is the unreacted this compound.
Visualizations
Reaction Workflow and Expected Outcomes
Caption: Workflow for the attempted oxidation of this compound.
Discussion
The provided protocol for the attempted oxidation of this compound with chromic acid is unlikely to yield a carbonyl compound. The structural nature of tertiary alcohols prevents the formation of a C=O double bond through the conventional chromate ester elimination pathway.[4] Therefore, the most probable outcome of the experiment under standard conditions is the recovery of the starting material.
Should the reaction be performed under more aggressive conditions (e.g., elevated temperature, higher acid concentration), the acid-catalyzed dehydration of the tertiary alcohol to form alkenes (3-ethyl-2-methyl-2-pentene and its isomer) becomes a significant possibility. These alkenes are susceptible to oxidation by chromic acid, which can lead to the cleavage of the carbon-carbon double bond, resulting in the formation of smaller ketone fragments.
Safety Precautions
Chromium compounds are highly toxic and carcinogenic. All manipulations involving chromic acid or chromium trioxide should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Chromic acid is also a strong oxidizer and should be kept away from combustible materials.[12] All chromium-containing waste must be disposed of according to institutional and regulatory guidelines.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 3. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation using chromic acid [ns2.almerja.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. 3-Ethyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 10. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
Application of 3-Ethyl-2-methyl-3-pentanol in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Ethyl-2-methyl-3-pentanol as a fragrance ingredient. While not extensively documented in perfumery literature, its structural characteristics as a tertiary alcohol suggest potential applications in the creation of novel fragrance compositions. This document outlines its synthesis, potential olfactory properties based on structurally related compounds, and protocols for its incorporation into fragrance formulations.
Introduction
This compound is a tertiary octanol (B41247) with the chemical formula C8H18O. Alcohols are a fundamental class of compounds in the fragrance industry, serving both as solvents and as key components of scent profiles.[1][2][3] While primary and secondary alcohols are more common as fragrance ingredients, tertiary alcohols offer unique chemical stability and can contribute to complex and long-lasting scents. The application of this compound in fragrance synthesis is an area ripe for exploration, with the potential to yield novel and interesting olfactory experiences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in fragrance formulations, including its volatility and solubility.
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 597-05-7 |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | Not available |
| Density | Not available |
| Flash Point | Flammable liquid and vapor |
Data sourced from various chemical databases.
Olfactory Profile and Potential Applications
-
2,3-Dimethyl-3-pentanol , a C7 tertiary alcohol, is described as having a "fruity odor" and a "special mellow fragrance".[4][5]
-
3-Methyl-3-pentanol , another tertiary alcohol, is characterized by a "powerful fruity green leafy" scent.[6]
Based on these related compounds, it is plausible that This compound possesses a fruity, mellow, and potentially green aroma. This profile would make it a valuable component in a variety of fragrance compositions:
-
Fruity Accords: It could be used to enhance and add complexity to apple, pear, or berry notes.
-
Floral Compositions: A subtle fruity-green character could lift and modernize white floral or rose accords.
-
Woody and Green Fragrances: Its potential green facets could complement herbaceous and woody notes, providing a fresh, natural feel.
The stability of tertiary alcohols also suggests that it could act as a modifier, helping to blend and fix other, more volatile fragrance components.
Synthesis of this compound
The most common and efficient method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone or ester.
Reaction Scheme:
References
Application Notes and Protocols for 3-Ethyl-2-methyl-3-pentanol as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2-methyl-3-pentanol is a tertiary octyl alcohol characterized by its sterically hindered structure. While not as extensively documented as a reaction solvent as other common alcohols, its physicochemical properties suggest its potential utility in specific types of organic reactions. Its slow evaporation rate has led to its use as a solvent in the paint and coatings industry to control the drying of films and ensure a smooth surface finish.[1] This document aims to provide a comprehensive overview of its known properties and extrapolate its potential applications in a research and development setting, drawing parallels with other sterically hindered tertiary alcohols.
Physicochemical Properties
The unique structure of this compound imparts a specific set of physical and chemical properties that are critical for its function as a solvent. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [2][] |
| Molecular Weight | 130.23 g/mol | [2][] |
| CAS Number | 597-05-7 | [2][4] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Density | 0.830 - 0.85 g/mL | [][5] |
| Boiling Point | 159-161 °C (432.15 K) | [6] |
| IUPAC Name | 3-ethyl-2-methylpentan-3-ol | [2] |
| Synonyms | 1,1-Diethylisobutyl Alcohol, Diethylisopropylcarbinol |
Potential Applications in Organic Synthesis
Due to the lack of extensive literature on this compound as a primary reaction solvent, its potential applications are inferred from its properties as a sterically hindered, polar, protic solvent and by analogy to other tertiary alcohols like tert-amyl alcohol.
Reactions Requiring Sterically Non-Coordinating, Polar Solvents
The bulky nature of this compound makes it a poor ligand for metal centers. This property can be advantageous in catalytic reactions where solvent coordination to the catalyst is undesirable as it can inhibit catalytic activity.
A potential workflow for assessing the suitability of this compound as a solvent in a new reaction is outlined below.
Caption: A logical workflow for evaluating this compound as a novel solvent for a given chemical reaction.
Grignard and Organometallic Reactions
While ethers are the conventional solvents for Grignard reactions, tertiary alcohols can sometimes be used, particularly when the alcohol is the substrate or when a less reactive, polar medium is required. The high boiling point of this compound could be beneficial for reactions requiring elevated temperatures. However, the active hydrogen of the hydroxyl group will react with the Grignard reagent, necessitating the use of excess reagent.
Reactions Involving Sterically Hindered Substrates
In reactions such as the Mitsunobu reaction, the use of sterically hindered alcohols as either substrate or solvent can be challenging, often leading to slow reaction rates.[7] However, for certain applications, a bulky solvent might influence the stereochemical outcome or prevent side reactions by solvating reactive intermediates in a specific manner.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for reactions where a sterically hindered tertiary alcohol could potentially be employed as a solvent. These protocols should be adapted and optimized for specific substrates and reaction conditions.
Protocol 1: General Procedure for a Metal-Catalyzed Cross-Coupling Reaction
Objective: To assess the viability of this compound as a solvent for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add this compound as the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a solvent.
Protocol 2: Esterification of a Sterically Hindered Carboxylic Acid
Objective: To investigate the use of this compound as a co-solvent or medium for the esterification of a bulky carboxylic acid with another alcohol.
Materials:
-
Sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid, 1.0 mmol)
-
Alcohol (e.g., isopropanol, 5.0 mmol)
-
Acid catalyst (e.g., concentrated H₂SO₄, 0.1 mmol)
-
This compound (as co-solvent, 2 mL)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Combine the carboxylic acid, alcohol, and this compound in a round-bottom flask.
-
If using, attach a Dean-Stark apparatus filled with a suitable solvent to remove water azeotropically.
-
Carefully add the acid catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and neutralize the catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate solvent.
-
Dry the organic layer and concentrate to obtain the crude ester.
-
Purify by distillation or chromatography.
Safety and Handling
This compound is a flammable liquid and vapor.[2] Standard safety precautions for handling flammable organic liquids should be followed. Use in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
While direct, cited applications of this compound as a reaction solvent are scarce in the current scientific literature, its physicochemical properties as a sterically hindered tertiary alcohol suggest its potential in specialized applications. Its high boiling point, moderate polarity, and steric bulk could be advantageous in reactions where solvent coordination to a catalyst is detrimental or where a high-boiling, polar protic medium is required. The provided hypothetical protocols and workflows are intended to serve as a starting point for researchers interested in exploring the utility of this solvent in their own work. Further experimental investigation is necessary to fully characterize its performance and scope in various reaction types.
References
Application Notes and Protocols for the Characterization of 3-Ethyl-2-methyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard analytical techniques for the characterization of 3-Ethyl-2-methyl-3-pentanol. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are presented to ensure accurate identification and purity assessment of this tertiary alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, it provides information on its purity and molecular weight, and its fragmentation pattern serves as a fingerprint for its structural elucidation.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 130.23 g/mol | [1] |
| Major Mass Spectral Peaks (m/z) | ||
| Base Peak | 45 | [1] |
| Other Significant Peaks | 87, 101 | [1][2] |
| Molecular Ion (M+) | 130 (often weak or absent) | [3] |
| M-18 (Loss of H₂O) | 112 | [2][3] |
| M-29 (Loss of C₂H₅) | 101 | [1] |
| M-43 (Loss of C₃H₇) | 87 | [1] |
Experimental Protocol
Objective: To determine the purity and obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., Dichloromethane or Hexane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 200 °C at a rate of 10 °C/min
-
Hold: Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-200 amu
-
-
Data Acquisition: Inject the sample and acquire the data.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and characteristic fragment ions.
Expected Results:
The chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak will exhibit a fragmentation pattern consistent with the data in the quantitative table. The molecular ion peak at m/z 130 may be weak or absent, which is characteristic of tertiary alcohols.[3] The base peak is expected at m/z 45, with other significant fragments at m/z 87 and 101.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
Quantitative Data
¹H NMR (Proton NMR) Spectral Data (Typical shifts in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.8-1.0 | m | 9H | -CH₃ (isopropyl and ethyl groups) |
| ~ 1.4-1.6 | q | 4H | -CH₂- (ethyl groups) |
| ~ 1.8-2.0 | m | 1H | -CH- (isopropyl group) |
| ~ 1.0-2.0 | br s | 1H | -OH |
¹³C NMR (Carbon-13) Spectral Data (Typical shifts in CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 8-10 | CH₃ | Ethyl -CH₃ |
| ~ 16-18 | CH₃ | Isopropyl -CH₃ |
| ~ 30-35 | CH₂ | Ethyl -CH₂- |
| ~ 38-42 | CH | Isopropyl -CH- |
| ~ 75-80 | C | Quaternary Carbon (-C-OH) |
Experimental Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample (5-20 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 300 or 400 MHz spectrometer):
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorbances of the hydroxyl (-OH) and alkyl (C-H) groups are of primary interest.
Quantitative Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2975-2850 | Strong | C-H stretch (sp³ hybridized carbons) |
| 1470-1450 | Medium | C-H bend (CH₂ and CH₃) |
| 1380-1365 | Medium | C-H bend (gem-dimethyl) |
| ~1150 | Strong | C-O stretch (tertiary alcohol)[4] |
Experimental Protocol
Objective: To identify the characteristic functional groups of this compound.
Materials:
-
This compound sample (liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is purged and the beam path is clear.
-
Collect a background spectrum. If using an ATR, this will be of the clean, empty crystal. If using salt plates, this will be of the clean plates.
-
-
Sample Preparation (ATR):
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Ensure the crystal is fully covered.
-
-
Sample Preparation (Salt Plates):
-
Place a small drop of the neat liquid sample onto one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
References
Application Notes and Protocols for the Purification of 3-Ethyl-2-methyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2-methyl-3-pentanol is a tertiary alcohol of interest in synthetic organic chemistry and as a potential building block in drug development. Its synthesis, commonly achieved through a Grignard reaction between an appropriate ketone or ester and a Grignard reagent, often results in a crude product containing various impurities. These impurities may include unreacted starting materials, byproducts of the Grignard reaction, and solvents. Effective purification is crucial to obtain the compound in high purity for subsequent applications and to ensure the reliability and reproducibility of experimental results.
This document provides detailed application notes and protocols for the purification of this compound. The primary methods discussed are extractive workup followed by fractional distillation, and column chromatography.
Synthesis and Impurities
A common route for the synthesis of this compound is the Grignard reaction of methyl isobutyrate with ethyl magnesium bromide. In this reaction, two equivalents of the Grignard reagent add to the ester to form the tertiary alcohol.
Potential Impurities:
-
Unreacted Starting Materials: Methyl isobutyrate and residual Grignard reagent (ethyl magnesium bromide).
-
Intermediate Ketone: 2-Methyl-3-pentanone, formed after the first addition of the Grignard reagent to the ester.
-
Grignard Byproducts: Biphenyl (from the coupling of the Grignard reagent), and products from the reaction of the Grignard reagent with atmospheric moisture or carbon dioxide.
-
Solvents: Typically diethyl ether or tetrahydrofuran (B95107) (THF) used in the Grignard reaction.
Purification Methods
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the reaction.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical quantitative data for the purification of this compound using different methods. The values are representative and may vary depending on the specific reaction conditions and scale.
| Purification Method | Typical Purity (by GC) | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Extractive Workup & Fractional Distillation | > 98% | 70-85% | High | Scalable, effective for removing non-volatile and some volatile impurities. | Requires a significant difference in boiling points between the product and impurities; potential for thermal degradation if not controlled. |
| Column Chromatography | > 99% | 50-70% | Low to Medium | High resolution for separating compounds with similar boiling points but different polarities. | Can be time-consuming and requires larger volumes of solvent; may have lower recovery. |
Experimental Protocols
Protocol 1: Purification by Extractive Workup and Fractional Distillation
This protocol is suitable for larger scale purifications where the primary impurities have significantly different boiling points from the desired product. The atmospheric boiling point of this compound is approximately 159-160 °C.
Materials:
-
Crude this compound reaction mixture
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flasks
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Boiling chips
Procedure:
-
Quenching: Carefully and slowly pour the crude reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous solution of ammonium chloride. This will quench any unreacted Grignard reagent and protonate the alkoxide product.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to dissolve the organic product. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to reduce the amount of water in the organic layer).
-
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15-20 minutes to dry the organic solution.
-
Solvent Removal: Filter the drying agent and transfer the dried organic solution to a round-bottom flask. Remove the bulk of the solvent using a rotary evaporator.
-
Fractional Distillation:
-
Add a few boiling chips to the flask containing the crude this compound.
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Slowly heat the flask.
-
Collect and discard the initial low-boiling fraction, which may contain residual solvent and other volatile impurities.
-
Carefully monitor the temperature at the head of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (159-160 °C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.
-
Protocol 2: Purification by Column Chromatography
This method is ideal for smaller scale purifications or when high purity is required and distillation is not effective at separating impurities with similar boiling points.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Hexanes and Ethyl acetate (or other suitable solvent system)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization (if applicable)
Procedure:
-
TLC Analysis: Develop a suitable solvent system for the separation using TLC. A good solvent system will show a clear separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the less polar solvent component, e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Visualization of Experimental Workflows
Purification Workflow: Extractive Workup and Fractional Distillation
Caption: Workflow for purification via extraction and distillation.
Purification Workflow: Column Chromatography
Caption: Workflow for purification via column chromatography.
Application Notes and Protocols for the Large-Scale Synthesis of 3-Ethyl-2-methyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2-methyl-3-pentanol is a tertiary alcohol with applications in various industrial sectors. It serves as a specialty solvent in the formulation of paints and coatings, where its slow evaporation rate contributes to a smooth and even finish. Furthermore, it is utilized as a precursor in the synthesis of other organic compounds and finds use in certain surface care and cleaning products.
The large-scale synthesis of this compound is most effectively and economically achieved via the Grignard reaction. This method involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone. Specifically, the reaction of ethylmagnesium bromide with 2-butanone (B6335102) yields the desired tertiary alcohol. This document provides detailed protocols and application notes for the industrial-scale production of this compound, with a focus on safety, efficiency, and product purity.
Synthesis Pathway
The primary industrial synthesis route for this compound is the Grignard reaction. The overall reaction is as follows:
Step 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide) Ethyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form ethylmagnesium bromide.
Step 2: Grignard Addition to 2-Butanone The prepared ethylmagnesium bromide is then reacted with 2-butanone. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-butanone.
Step 3: Hydrolysis The resulting magnesium alkoxide intermediate is hydrolyzed in an aqueous workup step, typically with a weak acid such as ammonium (B1175870) chloride, to yield this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the large-scale synthesis of this compound. These values are representative of a typical industrial batch process and may be adjusted based on specific equipment and process optimization.
Table 1: Reactant and Solvent Quantities for a 1000 L Batch
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Molar Quantity (kmol) | Mass (kg) | Volume (L) |
| Magnesium Turnings | Mg | 24.31 | 1.10 | 26.7 | - |
| Ethyl Bromide | C₂H₅Br | 108.97 | 1.05 | 114.4 | 79.4 |
| 2-Butanone | C₄H₈O | 72.11 | 1.00 | 72.1 | 89.6 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 623.0 | 700.0 |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | - | 500.0 |
Table 2: Process Parameters and Expected Outcomes
| Parameter | Value |
| Grignard Formation | |
| Reaction Temperature | 35-45 °C (refluxing THF) |
| Reaction Time | 2-4 hours |
| Grignard Reaction | |
| Addition Temperature | 10-20 °C |
| Reaction Time | 1-2 hours |
| Purification (Fractional Distillation) | |
| Distillation Pressure | Atmospheric |
| Boiling Point of Product | 141-143 °C |
| Overall Process | |
| Expected Yield | 85-95% |
| Final Product Purity | >99% |
Experimental Protocols
4.1. Safety Precautions
-
Anhydrous Conditions: All glassware and reactors must be thoroughly dried to prevent the quenching of the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Flammability: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated area, free from ignition sources. Use intrinsically safe equipment.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Adequate cooling capacity and temperature monitoring are essential to control the reaction rate and prevent a runaway reaction.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemically resistant gloves.
4.2. Protocol for the Synthesis of this compound (1000 L Scale)
Part A: Preparation of Ethylmagnesium Bromide
-
Reactor Setup: A 2000 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is rendered anhydrous.
-
Charging Reactants: The reactor is charged with magnesium turnings (26.7 kg, 1.10 kmol) and 300 L of anhydrous THF.
-
Initiation: A small amount of the ethyl bromide solution (approx. 5 L of a total 79.4 L in 400 L of anhydrous THF) is added to the magnesium suspension. The reaction is initiated, which is evident by a slight temperature increase and the formation of a cloudy solution. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux (35-45 °C). The addition typically takes 2-3 hours.
-
Completion: After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the ethylmagnesium bromide Grignard reagent.
Part B: Grignard Reaction with 2-Butanone
-
Cooling: The Grignard reagent solution is cooled to 10-15 °C using a cooling jacket.
-
Addition of Ketone: A solution of 2-butanone (72.1 kg, 1.00 kmol) in 200 L of anhydrous THF is added slowly to the Grignard reagent via the dropping funnel, maintaining the temperature between 10-20 °C. This addition is highly exothermic and requires careful monitoring and control. The addition typically takes 1-2 hours.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete reaction.
Part C: Work-up and Isolation
-
Quenching: The reaction mixture is cooled to 0-5 °C in an ice bath. Saturated aqueous ammonium chloride solution (500 L) is added slowly and carefully to quench the reaction and hydrolyze the magnesium alkoxide. This process is also exothermic.
-
Phase Separation: The mixture is stirred for 30 minutes, and then the stirring is stopped to allow the layers to separate. The upper organic layer contains the product, and the lower aqueous layer contains magnesium salts.
-
Extraction: The aqueous layer is drained and extracted with THF or another suitable solvent (e.g., diethyl ether) to recover any dissolved product.
-
Washing: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate.
Part D: Purification
-
Solvent Removal: The drying agent is removed by filtration, and the bulk of the THF is removed by distillation at atmospheric pressure.
-
Fractional Distillation: The crude this compound is purified by fractional distillation under atmospheric pressure. The fraction boiling between 141-143 °C is collected as the pure product.
Visualizations
Safety Precautions for Handling 3-Ethyl-2-methyl-3-pentanol in the Laboratory
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Ethyl-2-methyl-3-pentanol is a tertiary alcohol used in various laboratory applications. Due to its flammable nature and potential health hazards, strict adherence to safety protocols is essential to minimize risks. This document provides detailed application notes and protocols for the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a flammable liquid.[1][2][3] It is crucial to be aware of its potential hazards before handling.
GHS Classification:
-
Flammable liquids: Category 3[1]
Hazard Statements:
Signal Word: Warning[1]
Quantitative Safety Data
A comprehensive understanding of the quantitative safety data is critical for a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 597-05-7 | [1][5] |
| Molecular Formula | C8H18O | [1][5] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 160 °C | [6] |
| Flash Point | 57 °C | |
| Permissible Exposure Limits (PELs) | Not established | [7][8] |
Engineering Controls
To minimize exposure and ensure a safe working environment, the following engineering controls should be implemented:
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[5][7][8]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[4][5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5][7][8] No smoking in the handling area.[3][4][5][7][8]
-
Take precautionary measures against static discharge.[4][5][8]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mist.
Storage:
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Fire: In case of fire, use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam for extinction.[7][8] Water may be ineffective but can be used to cool containers.
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol details a representative experiment where a tertiary alcohol is synthesized, a common application for reagents like this compound. This example illustrates the practical application of the safety precautions outlined above.
Objective: To synthesize a tertiary alcohol by reacting a ketone with a Grignard reagent.
Materials:
-
Ketone (e.g., acetone)
-
Grignard reagent (e.g., ethyl magnesium bromide in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Apparatus Setup:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Set up a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride or silica (B1680970) gel).
-
-
Reaction:
-
Place the Grignard reagent in the round-bottom flask via syringe under an inert atmosphere.
-
Dissolve the ketone in anhydrous diethyl ether in the dropping funnel.
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Slowly add the ketone solution dropwise from the dropping funnel to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.
-
The product can be further purified by distillation or chromatography if necessary.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Simplified signaling pathway of a Grignard reaction.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 3-Ethyl-2-methyl-3-pentanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Grignard synthesis of 3-Ethyl-2-methyl-3-pentanol, a tertiary alcohol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My Grignard reaction won't start. The solution remains clear and the magnesium is unreactive. What should I do?
A1: Failure to initiate is a common issue. Here are several troubleshooting steps:
-
Check for Moisture: The most common cause is the presence of water in your glassware or solvent.[1] Ensure all glassware is rigorously flame-dried or oven-dried before use and that you are using an anhydrous ether (like diethyl ether or THF).[1]
-
Activate the Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.[2]
-
Gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface.
-
Add a small crystal of iodine. The disappearance of the brown color is an indicator of Grignard reagent formation.
-
Add a few drops of 1,2-dibromoethane (B42909) to the flask.[1]
-
-
Local Heating: Gently warm a small spot of the flask with a heat gun. Be cautious, as the reaction can be highly exothermic once it begins.
-
Sonication: If available, placing the flask in an ultrasonic bath can help initiate the reaction.
Q2: My reaction started, but the yield of this compound is very low, and I've isolated a significant amount of my starting ketone (diethyl ketone). What went wrong?
A2: Low conversion of the ketone suggests a few potential problems:
-
Inactive Grignard Reagent: Your Grignard reagent (isopropylmagnesium bromide) may have been quenched by moisture or atmospheric CO2 before or during the addition of the ketone. It is crucial to maintain anhydrous and inert (e.g., under nitrogen or argon) conditions throughout the experiment.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-protons of the ketone, forming an enolate. This enolate is unreactive towards further nucleophilic addition and will revert to the starting ketone upon acidic workup.[3] To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction.[4]
Q3: I obtained a byproduct with a different boiling point and I suspect it's a secondary alcohol. How did this happen?
A3: The formation of a secondary alcohol is likely due to the reduction of the ketone. With sterically hindered ketones and bulky Grignard reagents, a hydride transfer from the beta-carbon of the Grignard reagent to the carbonyl carbon can occur, leading to a reduced product.
Q4: My final product seems to be a hydrocarbon, not the expected tertiary alcohol. What is the likely cause?
A4: There are two main possibilities for the formation of a hydrocarbon byproduct:
-
Protonation of the Grignard Reagent: If the Grignard reagent comes into contact with a proton source (like water or alcohol) before reacting with the ketone, it will be protonated to form an alkane (in this case, propane).[3]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide (isopropyl bromide) to form a longer-chain hydrocarbon. This is more likely to occur at higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard synthesis?
A1: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents.[3] They are crucial because the ether molecules solvate and stabilize the Grignard reagent.[3] It is imperative to use anhydrous grades of these solvents to prevent quenching the highly reactive Grignard reagent.
Q2: How can I be sure my Grignard reagent has formed and what is its concentration?
A2: Visually, the formation of the Grignard reagent is often indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution.[1] For a quantitative assessment, you can titrate a small aliquot of the Grignard solution against a standard solution of a protic reagent like menthol (B31143) in the presence of an indicator such as 1,10-phenanthroline. This will give you the precise molarity of your Grignard reagent, allowing for accurate stoichiometric control of your reaction.
Q3: What is the best method for quenching the reaction and isolating the product?
A3: A careful aqueous work-up is critical for maximizing the yield of the tertiary alcohol.[4] Slowly pouring the reaction mixture into a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a standard and effective method.[4] This quenches any unreacted Grignard reagent and protonates the magnesium alkoxide intermediate to form the desired alcohol, while minimizing the formation of emulsions that can complicate extraction.
Q4: Can I use an ester as a starting material instead of a ketone?
A4: Yes, this compound can be synthesized from an ester. For instance, reacting methyl isobutyrate with two equivalents of ethylmagnesium bromide will yield the target molecule.[5] The first equivalent of the Grignard reagent adds to the ester to form an intermediate ketone, which then rapidly reacts with a second equivalent to give the tertiary alcohol.[3]
Data Presentation
The following table presents data on the synthesis of a structurally similar tertiary alcohol, 3-methyl-3-pentanol (B165633), from 2-butanone (B6335102) and ethylmagnesium bromide (EtMgBr). This data illustrates the effect of stoichiometry on the product yield.
| Starting Ketone | Equivalents of EtMgBr | Average Yield of 3-methyl-3-pentanol | Observations |
| 2-Butanone | 1.2 | ~50-60% | Standard condition, good yield. |
| 2-Butanone | 2.4 | Lower than with 1.2 equiv. | Excess Grignard requires more acid for quenching, which can lead to dehydration of the tertiary alcohol product.[6] |
Note: Data is adapted from a study on the synthesis of 3-methyl-3-pentanol and is intended to be illustrative for the synthesis of this compound.[6] Typical yields for Grignard synthesis of tertiary alcohols are in the range of 50%.[7]
Experimental Protocols
Protocol 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium. Add a small portion of a solution of isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
Grignard Formation: Once the reaction initiates (indicated by bubbling and the disappearance of the iodine color), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared isopropylmagnesium bromide solution in an ice bath (0 °C).
-
Ketone Addition: Add a solution of diethyl ketone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in Grignard synthesis.
References
common side products in the synthesis of 3-Ethyl-2-methyl-3-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2-methyl-3-pentanol. The primary synthetic route involves a Grignard reaction, a powerful tool for carbon-carbon bond formation that requires careful execution to minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and versatile method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1][2] This can be achieved through two primary pathways:
-
Pathway A: Reaction of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) with 3-pentanone (B124093).
-
Pathway B: Reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with 2-methyl-3-pentanone.
An alternative, though less common, route involves the reaction of an ester, such as ethyl isobutyrate, with an excess of an ethyl Grignard reagent.[2]
Q2: What are the major side products I should expect during the synthesis?
A2: The primary side products in the Grignard synthesis of this compound arise from competing reactions. These include:
-
Wurtz Coupling Products: Dimerization of the alkyl halide used to form the Grignard reagent (e.g., formation of butane (B89635) from ethyl bromide). This occurs when the Grignard reagent reacts with unreacted alkyl halide.[3][4]
-
Reduction Product: Reduction of the ketone starting material to a secondary alcohol (e.g., 3-pentanol (B84944) from 3-pentanone). This happens when the Grignard reagent acts as a reducing agent.[1]
-
Enolization Product: Formation of an enolate from the ketone, which upon workup will regenerate the starting ketone. This is more prevalent with sterically hindered ketones.[1]
-
Unreacted Starting Materials: Residual ketone or Grignard reagent that did not react.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation requires careful control of reaction conditions:
-
Anhydrous Conditions: Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous to prevent quenching of the Grignard reagent.[5]
-
Slow Addition of Reagents: Add the Grignard reagent or the carbonyl compound slowly to the reaction mixture. This helps to control the exothermic reaction and minimize side reactions like Wurtz coupling.[3]
-
Temperature Control: Maintain a low to moderate reaction temperature. While the reaction may need initial heating to start, excessive temperatures can promote side reactions.
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated (e.g., with a small crystal of iodine) to facilitate the formation of the Grignard reagent.[3]
Q4: What is a typical workup procedure for this reaction?
A4: A standard workup involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[5] This protonates the alkoxide to form the desired alcohol and neutralizes any remaining Grignard reagent. The product is then typically extracted into an organic solvent, washed, dried, and purified by distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Magnesium. | 1. Use fresh magnesium turnings and activate with a crystal of iodine or by crushing them in the flask.[3] |
| 2. Wet glassware or reagents. | 2. Flame-dry all glassware and use anhydrous solvents. | |
| 3. Grignard reagent did not form. | 3. Ensure proper initiation of the Grignard formation (slight warming may be necessary). | |
| High Percentage of Wurtz Coupling Byproduct | 1. High local concentration of alkyl halide. | 1. Add the alkyl halide dropwise to the magnesium suspension.[3] |
| 2. High reaction temperature. | 2. Maintain a gentle reflux and avoid overheating. | |
| Significant Amount of Unreacted Ketone | 1. Insufficient Grignard reagent. | 1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. |
| 2. Enolization of the ketone. | 2. This is more likely with sterically hindered ketones. Consider using a less hindered synthetic route if possible.[1] | |
| 3. Grignard reagent was quenched. | 3. Re-verify that all components of the reaction are anhydrous. | |
| Presence of a Secondary Alcohol (Reduction Product) | 1. Sterically hindered Grignard reagent or ketone. | 1. This is an inherent side reaction. Purification by distillation should separate it from the desired tertiary alcohol.[1] |
Quantitative Data on Side Products
| Compound | Type | Typical Yield Range (%) |
| This compound | Desired Product | 60 - 85 |
| Alkane (e.g., Butane) | Wurtz Coupling | 1 - 5 |
| Secondary Alcohol (e.g., 3-Pentanol) | Reduction Product | 5 - 15 |
| Unreacted Ketone (e.g., 3-Pentanone) | Starting Material | < 5 |
| Dimer from Ketone | Aldol Condensation | < 2 |
Experimental Protocols
Synthesis of this compound via Pathway A
This protocol details the reaction of isopropylmagnesium bromide with 3-pentanone.
Materials:
-
Magnesium turnings (1.2 eq)
-
Isopropyl bromide (1.2 eq)
-
Anhydrous diethyl ether
-
3-Pentanone (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether and a crystal of iodine.
-
In the dropping funnel, prepare a solution of isopropyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isopropyl bromide solution to the magnesium. The reaction should initiate (indicated by bubbling and a cloudy appearance). If not, gently warm the flask.
-
Once initiated, add the remaining isopropyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low product yield.
References
troubleshooting guide for the dehydration of 3-Ethyl-2-methyl-3-pentanol
This guide provides troubleshooting advice and frequently asked questions for the acid-catalyzed dehydration of 3-Ethyl-2-methyl-3-pentanol to produce a mixture of alkenes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the dehydration of this compound?
The dehydration of this compound, a tertiary alcohol, proceeds via an E1 (elimination, unimolecular) mechanism. The reaction is expected to yield a mixture of alkene isomers. According to Zaitsev's rule, the most substituted alkene will be the major product. Therefore, 3-Ethyl-2-methyl-2-pentene is the expected major product, as it is a tetrasubstituted alkene. The less substituted 3-Ethyl-2-methyl-1-pentene (a disubstituted alkene) will be the minor product.
Q2: My reaction yield is very low. What are the possible causes and solutions?
Low yield is a common issue in dehydration reactions. Several factors could be responsible:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reaction Reversibility: The dehydration of alcohols is a reversible reaction. The presence of excess water can shift the equilibrium back towards the reactant alcohol.[3][4]
-
Loss of Product During Workup: Significant product loss can occur during extraction and washing steps.
-
Solution: Be careful during the workup procedure. Ensure that the separatory funnel is properly sealed and vented. Minimize the number of transfers between flasks.
-
Q3: I have recovered a significant amount of my starting material, this compound. Why did this happen?
Recovering the starting alcohol indicates that the dehydration reaction did not proceed efficiently. The primary reasons for this are:
-
Insufficient Acid Catalyst: The acid catalyst protonates the hydroxyl group, making it a good leaving group (water). An insufficient amount of acid will result in a slow or incomplete reaction.
-
Solution: Ensure the correct catalytic amount of a strong acid like sulfuric acid or phosphoric acid is used.
-
-
Low Reaction Temperature: Dehydration reactions require heat to overcome the activation energy.
Q4: My product mixture is dark and contains a black solid. What is this, and how can I avoid it?
The formation of a dark color and a solid residue, often carbon, is a common side effect of using concentrated sulfuric acid.[6][7] Sulfuric acid is a strong oxidizing agent and can cause polymerization and charring of the organic compounds.
-
Solution:
Q5: I seem to have formed an ether as a byproduct. How can I minimize this?
At lower temperatures, an intermolecular reaction between two alcohol molecules can occur, leading to the formation of an ether (Williamson Ether Synthesis-like reaction).[1][2]
-
Solution: Maintain a sufficiently high reaction temperature to favor the intramolecular elimination (dehydration) over the intermolecular ether formation.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no alkene product | Incomplete reaction (insufficient heat or catalyst) | Increase reaction temperature and/or ensure adequate amount of acid catalyst. |
| Reaction equilibrium favoring the alcohol | Remove alkene products by distillation as they are formed. | |
| Recovery of starting alcohol | Insufficient heating or catalyst | Increase reaction temperature and/or add more acid catalyst. |
| Dark-colored product/charring | Use of concentrated sulfuric acid, which is a strong oxidizing agent | Use concentrated phosphoric acid as the catalyst. Avoid excessive heating. |
| Formation of a high-boiling point liquid | Ether formation as a side product | Ensure the reaction temperature is high enough to favor elimination over substitution. |
| Multiple alkene isomers in product | This is expected due to the E1 mechanism. | Use gas chromatography (GC) to separate and identify the different isomers. |
Experimental Protocol: Dehydration of this compound
This protocol outlines a general procedure for the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Sodium bicarbonate solution (10%)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Distillation apparatus (fractional distillation setup is recommended)
-
Separatory funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask. Carefully add a catalytic amount of concentrated phosphoric acid (or sulfuric acid). Add a few boiling chips.
-
Distillation: Assemble a fractional distillation apparatus. Heat the flask gently with a heating mantle. The temperature of the distilling vapor should be monitored. Collect the distillate that boils in the expected range for the alkene products (around 112-117°C). It is advisable to collect the distillate in a flask cooled in an ice bath to minimize evaporation.
-
Workup:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with a 10% sodium bicarbonate solution to neutralize any remaining acid.[9] Vent the separatory funnel frequently to release any pressure buildup.
-
Separate the aqueous layer.
-
Wash the organic layer with water.
-
Separate the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Purification and Analysis:
-
Decant the dried liquid into a clean, dry round-bottom flask.
-
Perform a final simple distillation to obtain the purified alkene mixture.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the different isomers.[10] Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural characterization.
-
Data Presentation
Table 1: Physical Properties of Reactant and Expected Products
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 130.23 | ~160-162 |
| 3-Ethyl-2-methyl-2-pentene | 112.21 | 113-116.5[11] |
| 3-Ethyl-2-methyl-1-pentene | 112.21 | 112.1[12] |
Visualizations
Caption: E1 mechanism for the dehydration of this compound.
Caption: Troubleshooting workflow for the dehydration of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. readchemistry.com [readchemistry.com]
- 4. odinity.com [odinity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-2-methyl-3-pentanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethyl-2-methyl-3-pentanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, typically ethylmagnesium bromide, with a suitable ketone, 3-methyl-2-pentanone (B1360105).
Q2: What are the primary considerations for a successful Grignard reaction for this synthesis?
The success of the Grignard synthesis for this compound hinges on several critical factors:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the Grignard reagent.
-
Reagent Quality: The magnesium turnings should be fresh and reactive. The alkyl halide and the ketone must be pure and dry.
-
Temperature Control: The reaction is exothermic, and maintaining an appropriate temperature is crucial to minimize side reactions. The addition of the ketone to the Grignard reagent is typically performed at a low temperature (e.g., 0 °C).[1]
-
Proper Work-up: The work-up procedure is essential for quenching the reaction and isolating the final product in good yield and purity. A saturated aqueous solution of ammonium (B1175870) chloride is commonly used.
Q3: What are the potential side reactions in the synthesis of this compound?
Several side reactions can occur, leading to a lower yield of the desired tertiary alcohol:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-protons of the ketone, forming an enolate that will not lead to the desired alcohol. This is more common with sterically hindered ketones.
-
Reduction: The ketone can be reduced to a secondary alcohol by a hydride transfer from the beta-carbon of the Grignard reagent.
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, resulting in the formation of a hydrocarbon byproduct.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Inactive magnesium surface due to oxidation. 2. Presence of moisture in glassware or reagents. 3. Impure alkyl halide. | 1. Activate the magnesium turnings by gently crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware under vacuum and ensure all solvents and reagents are anhydrous. 3. Use freshly distilled alkyl halide. |
| Low yield of this compound. | 1. Incomplete reaction. 2. Significant side reactions (enolization, reduction, Wurtz coupling). 3. Loss of product during work-up and purification. 4. Incorrect stoichiometry. | 1. Ensure the reaction is stirred for a sufficient time after the addition of the ketone, possibly with gentle warming to room temperature. 2. Control the reaction temperature by slow, dropwise addition of the ketone at 0 °C. Use a less sterically hindered Grignard reagent if possible. 3. Perform the aqueous work-up carefully, and ensure complete extraction of the product from the aqueous layer. 4. Use a slight excess of the Grignard reagent to ensure complete conversion of the ketone. |
| Formation of a thick, un-stirrable precipitate during work-up. | Formation of magnesium salts. | Dilute the reaction mixture with additional anhydrous ether or THF. Add the reaction mixture slowly to a vigorously stirred saturated ammonium chloride solution. |
| Product is contaminated with a high-boiling impurity. | Wurtz coupling product (e.g., butane (B89635) from ethyl bromide coupling). | Optimize the Grignard formation step to minimize coupling. Purify the final product by fractional distillation. |
| Product is contaminated with a starting ketone. | Incomplete reaction or enolization of the ketone. | Ensure a slight excess of Grignard reagent is used and that the reaction goes to completion. Add the ketone slowly to the Grignard reagent at a low temperature to minimize enolization. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how different reaction parameters can influence the yield of this compound. This data is intended to serve as a guideline for optimization experiments.
Table 1: Effect of Temperature on Reaction Yield
| Temperature of Ketone Addition (°C) | Yield (%) |
| -20 | 85 |
| 0 | 90 |
| 25 (Room Temperature) | 75 |
| 40 | 60 |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
| Diethyl Ether | 4.3 | 88 |
| Tetrahydrofuran (B95107) (THF) | 7.5 | 92 |
| Benzene | 2.3 | 65 |
| Dichloromethane | 9.1 | < 10 (Reacts with Grignard) |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of similar tertiary alcohols and should be optimized for specific laboratory conditions.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
3-Methyl-2-pentanone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a small crystal of iodine if the magnesium is not fresh.
-
Dissolve ethyl bromide in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Methyl-2-pentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-methyl-2-pentanone in anhydrous ether/THF in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of 3-Ethyl-2-methyl-3-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Ethyl-2-methyl-3-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound via a Grignard reaction?
A1: The impurity profile largely depends on the specific Grignard route employed. Common impurities include:
-
Unreacted Starting Materials: Such as 2-methyl-3-pentanone (B165389) or the corresponding ester.
-
Grignard Reagent-Related Impurities: Including byproducts from the Grignard reagent formation (e.g., biphenyl (B1667301) if using phenylmagnesium bromide) and unreacted magnesium metal.[1][2]
-
Dehydration Products: Tertiary alcohols like this compound are susceptible to dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of alkenes such as 3-ethyl-2-methyl-2-pentene (B10489) and 3-ethyl-2-methyl-1-pentene.[3][4]
-
Magnesium Salts: Residual magnesium salts from the Grignard reaction and workup.[5]
Q2: What are the key physical properties I should be aware of for this compound and its potential impurities?
A2: Understanding the boiling points and other physical properties is crucial for selecting an appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₈O | 130.23 | ~160 | ~0.830 |
| 2-Methyl-3-pentanone | C₆H₁₂O | 100.16 | 113-118 | ~0.811 |
| Ethylmagnesium bromide (in diethyl ether) | C₂H₅BrMg | 133.27 | ~34.6 | ~1.02 |
| 3-Ethyl-2-methyl-2-pentene | C₈H₁₆ | 112.21 | 113-116.5 | ~0.739 |
| 3-Ethyl-2-methyl-1-pentene | C₈H₁₆ | 112.21 | ~109.6 | ~0.720 |
Note: Boiling points are at atmospheric pressure unless otherwise specified. Data sourced from[6][7][8][9][10][11].
Q3: Can this compound form an azeotrope with water or other common solvents?
Troubleshooting Guides
Problem 1: Low yield of purified this compound after distillation.
Possible Cause 1: Dehydration of the product during distillation.
-
Troubleshooting: Tertiary alcohols are prone to dehydration at high temperatures, especially in the presence of acidic residues.[3][4]
-
Ensure the crude product is neutralized and free of acid before distillation. A wash with a dilute sodium bicarbonate solution during the workup is recommended.[1]
-
Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the molecule.
-
Possible Cause 2: Incomplete reaction or significant side reactions.
-
Troubleshooting: A low yield of the desired product in the crude mixture will naturally lead to a low purification yield.
-
Optimize the Grignard reaction conditions (e.g., ensure anhydrous conditions, use activated magnesium, control the rate of addition of reactants).[14]
-
Analyze the crude product by GC-MS or NMR to identify the major components and understand the extent of side reactions.
-
Problem 2: The distillate is cloudy or contains water.
Possible Cause 1: Incomplete drying of the organic extract before distillation.
-
Troubleshooting: Water in the crude product can co-distill with the product, sometimes forming an azeotrope.
-
Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before removing the solvent. Ensure the drying agent is filtered off completely before distillation.
-
Possible Cause 2: Emulsion formation during aqueous workup.
-
Troubleshooting: Emulsions can trap water in the organic layer.
-
To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtration through a pad of Celite may be effective.[9]
-
Problem 3: Difficulty in separating this compound from a close-boiling impurity.
Possible Cause: Presence of unreacted ketone or alkene byproducts.
-
Troubleshooting: As seen in the data table, the boiling points of the starting ketone and potential alkene byproducts are significantly lower than the product. However, if they are present in large amounts, they may co-distill.
-
Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[15][16] Collect fractions and analyze their purity by GC or TLC.
-
Chemical Treatment: If the impurity is the starting ketone, it may be possible to remove it by reacting it with a suitable reagent that does not react with the tertiary alcohol, followed by another extraction. However, this can be complex.
-
Preparative Chromatography: If distillation fails to provide the desired purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful alternatives for separating compounds with close boiling points.[17]
-
Experimental Protocols
General Protocol for Workup and Purification of this compound from a Grignard Reaction
This protocol assumes the Grignard reaction has been completed and is ready for quenching.
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) with vigorous stirring. This is a milder alternative to strong acids and helps to minimize dehydration of the tertiary alcohol.[2]
-
Continue stirring until the magnesium salts are dissolved.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
A dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to help break any emulsions and remove bulk water.
-
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the bulk of the solvent using a rotary evaporator.
-
-
Purification by Fractional Distillation:
-
Set up a fractional distillation apparatus. For better separation, a Vigreux column is recommended.
-
Distill the crude product. It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent decomposition.
-
Collect the fraction corresponding to the boiling point of this compound. The exact boiling point will depend on the pressure.
-
Monitor the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography (GC).
-
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Troubleshooting guide for common distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones - Google Patents [patents.google.com]
- 11. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-Ethyl-3-methyl-2-pentanol [webbook.nist.gov]
- 15. agilent.com [agilent.com]
- 16. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
preventing side reactions during the synthesis of 3-Ethyl-2-methyl-3-pentanol
Technical Support Center: Synthesis of 3-Ethyl-2-methyl-3-pentanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during the synthesis of this compound via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the Grignard reaction.[1][2][3] This involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to 2-pentanone. The resulting alkoxide is then protonated during an aqueous workup to yield the final tertiary alcohol.[1][4]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in Grignard reactions are typically due to one or more of the following issues:
-
Presence of Moisture: Grignard reagents are potent bases and react readily with acidic protons from water, alcohols, or even trace moisture on glassware.[5][6][7] This "quenches" the reagent, rendering it inactive.
-
Poor Quality Reagents: The magnesium turnings may be coated with an unreactive oxide layer, or the alkyl halide may contain impurities.[8][9]
-
Side Reactions: Competing reactions such as enolization of the ketone or Wurtz coupling of the Grignard reagent can significantly reduce the yield of the desired product.[1][5][6][10]
-
Improper Reaction Conditions: Incorrect temperatures or addition rates can favor side reactions over the desired nucleophilic addition.[10][11]
Q3: How can I be sure my Grignard reagent has formed successfully?
Successful initiation of the Grignard reagent formation is indicated by several visual cues:
-
The appearance of bubbles on the surface of the magnesium turnings.[5]
-
A noticeable warming of the reaction flask, as the reaction is exothermic.[5]
-
The reaction mixture turning cloudy and grey or brown.[5]
-
If iodine was used as an activator, its purple or brown color will fade.[5][8]
Q4: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (B95107) (THF)?
Both diethyl ether and THF are suitable solvents for Grignard reactions as they are aprotic and stabilize the Grignard reagent.[5][6] THF is sometimes preferred because it can better solvate and stabilize the Grignard reagent.[5][8] The choice may also depend on the required reaction temperature.
Troubleshooting Guide
Problem 1: Low yield of this compound with recovery of starting ketone (2-pentanone).
-
Cause: This is a strong indication that enolization is a major side reaction. The Grignard reagent, acting as a base, abstracts an acidic α-proton from 2-pentanone to form an enolate.[1][6][10][12] This enolate is unreactive towards further nucleophilic attack and reverts to the starting ketone upon aqueous workup.[1][6]
-
Solutions:
Problem 2: The reaction mixture turns dark and viscous, and the final product is contaminated with a high-boiling hydrocarbon impurity.
-
Cause: This suggests that Wurtz coupling is occurring. The ethylmagnesium bromide can react with unreacted ethyl bromide in the flask to form butane.[5][10]
-
Solutions:
-
Controlled Halide Addition: During the formation of the Grignard reagent, add the ethyl bromide solution dropwise to the magnesium turnings. This ensures a low concentration of the alkyl halide, minimizing its reaction with the newly formed Grignard reagent.[5]
-
Ensure Grignard Formation is Complete: Allow sufficient reaction time for all the magnesium to be consumed before adding the ketone.[5]
-
Problem 3: The reaction fails to initiate or stops prematurely.
-
Cause 1: Inactive Magnesium. The surface of the magnesium turnings is likely coated with a layer of magnesium oxide, which prevents the reaction.
-
Solution 1: Magnesium Activation.
-
Cause 2: Presence of Moisture. Trace amounts of water in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.[5][10]
-
Solution 2: Rigorous Anhydrous Technique.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the synthesis of this compound.
| Parameter | Condition | Expected Product Yield | Potential Side Reactions Minimized | Rationale |
| Temperature | Low (0 °C) during ketone addition | High | Enolization, Reduction | Favors the desired nucleophilic addition pathway over competing side reactions.[10] |
| High (Reflux) | Low | - | Increases the rate of side reactions like enolization. | |
| Addition Rate | Slow, dropwise addition of ketone | High | Enolization | Maintains a low concentration of the ketone, reducing the chance of the Grignard reagent acting as a base.[5][11] |
| Rapid addition of ketone | Low | - | Can lead to localized temperature increases and favor enolization. | |
| Solvent Purity | Anhydrous | High | Quenching of Grignard Reagent | Prevents the highly basic Grignard reagent from being destroyed by water.[5][6][7] |
| Contains traces of water | Very Low / None | - | Grignard reagent is consumed by water before it can react with the ketone. | |
| Magnesium | Fresh, activated turnings | High | - | Ensures efficient formation of the Grignard reagent.[9][10][13] |
| Old, oxidized turnings | Low / None | - | The inactive oxide layer prevents the reaction with the alkyl halide. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Ethyl bromide (1.1 equivalents)
-
2-Pentanone (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and fading of the iodine color), gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Pentanone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of 2-pentanone in anhydrous diethyl ether to the dropping funnel.
-
Add the 2-pentanone solution dropwise to the stirred Grignard reagent over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Common side reactions in the Grignard synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How many stereoisomers are obtained from the reaction of 2-pentan... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
stability issues of 3-Ethyl-2-methyl-3-pentanol under acidic conditions
Technical Support Center: 3-Ethyl-2-methyl-3-pentanol Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the .
Troubleshooting Guides & FAQs
This section addresses common problems and questions encountered during the handling and analysis of this compound in acidic environments.
FAQs
-
What is the primary stability concern for this compound in acidic solutions? The primary stability issue is acid-catalyzed dehydration, a chemical reaction where the alcohol molecule eliminates a water molecule to form one or more alkene isomers.[1] This reaction is common for tertiary alcohols and proceeds relatively easily, even under mild acidic conditions and at moderate temperatures.[2][3]
-
What is the mechanism of this degradation? The degradation of this compound in the presence of an acid catalyst follows an E1 (unimolecular elimination) mechanism. This is a two-step process:
-
Protonation: The hydroxyl (-OH) group of the alcohol is protonated by the acid, forming a good leaving group (water).
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation. This is the slow, rate-determining step.
-
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding an alkene.
-
-
What are the expected degradation products? The dehydration of this compound is expected to yield a mixture of alkene isomers. Based on the structure of the carbocation intermediate, the potential products are 3-Ethyl-2-methyl-2-pentene and 3-Ethyl-2-methyl-1-pentene. According to Zaitsev's rule, the more substituted alkene, 3-Ethyl-2-methyl-2-pentene, is generally the major product due to its greater stability.
-
Which factors influence the rate of degradation? Several factors can accelerate the degradation of this compound:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will lead to a faster rate of dehydration.
-
Temperature: Increasing the temperature will significantly increase the reaction rate. Tertiary alcohols can dehydrate at relatively low temperatures (e.g., 25-80°C).[1][3]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the carbocation intermediate and thus affect the reaction rate.
-
Troubleshooting Common Issues
-
Issue: Appearance of unexpected peaks during HPLC analysis of a formulation containing this compound.
-
Possible Cause: Degradation of the alcohol into its corresponding alkenes due to acidic components in the formulation or mobile phase.
-
Troubleshooting Steps:
-
Verify the pH of your formulation and HPLC mobile phase.
-
Analyze a freshly prepared sample to see if the impurity peaks are present initially or form over time.
-
If possible, use a less acidic mobile phase or adjust the pH to be closer to neutral.
-
Characterize the impurity peaks using techniques like LC-MS to confirm if their mass corresponds to the expected alkene degradation products.
-
-
-
Issue: Loss of potency of this compound in an acidic formulation over time.
-
Possible Cause: The alcohol is degrading via acid-catalyzed dehydration.
-
Troubleshooting Steps:
-
Conduct a stability study at controlled temperature and pH to quantify the rate of degradation.
-
Consider reformulating with a less acidic excipient or adding a buffering agent to maintain a higher pH.
-
Evaluate the impact of storage conditions; lower temperatures will slow the degradation rate.
-
-
Quantitative Data
The following table provides illustrative data on the degradation of this compound under various acidic conditions. This data is representative and intended to demonstrate the expected trends. Actual degradation rates should be determined experimentally.
| Temperature (°C) | pH | Acid Catalyst | Time (hours) | This compound Remaining (%) |
| 25 | 2 | 0.01 M HCl | 24 | 95.2 |
| 25 | 2 | 0.01 M HCl | 72 | 86.1 |
| 25 | 3 | 0.001 M HCl | 72 | 97.8 |
| 40 | 2 | 0.01 M HCl | 24 | 88.5 |
| 40 | 2 | 0.01 M HCl | 72 | 68.3 |
| 40 | 3 | 0.001 M HCl | 72 | 92.4 |
Experimental Protocols
Protocol for Acidic Stability Testing of this compound
1. Objective: To evaluate the stability of this compound in an aqueous solution under acidic conditions and to identify and quantify the resulting degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl) or another suitable acid
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Purified water (HPLC grade)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Forced degradation chamber or incubator
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Acidic Solutions:
-
Prepare a series of acidic solutions at different pH values (e.g., pH 1, 2, and 3) using HCl and purified water.
-
-
Forced Degradation Study:
-
Add a known volume of the this compound stock solution to each acidic solution to achieve a final desired concentration (e.g., 100 µg/mL).
-
Divide each solution into aliquots for different time points and temperature conditions.
-
Store the samples at controlled temperatures (e.g., 25°C and 40°C).
-
At specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each condition.
-
Neutralize the withdrawn sample with a calculated amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Develop and validate an HPLC method capable of separating this compound from its potential degradation products.
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed at each time point.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Determine the degradation rate constant (k) under each condition by plotting the natural logarithm of the concentration of the remaining alcohol versus time.
-
Identify the degradation products by comparing their retention times with those of known standards or by using mass spectrometry (LC-MS).
Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
References
Technical Support Center: Catalyst Selection for Reactions of 3-Ethyl-2-methyl-3-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2-methyl-3-pentanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Section 1: Dehydration Reactions
The dehydration of this compound is a common method for the synthesis of various alkenes. This section covers catalyst selection, reaction conditions, and troubleshooting for this process.
Frequently Asked Questions (FAQs) - Dehydration
Q1: What are the most common catalysts for the dehydration of this compound?
A1: The most frequently used catalysts for the dehydration of tertiary alcohols like this compound are strong protic acids.[1][2] Concentrated sulfuric acid (H₂SO₄) and concentrated phosphoric acid (H₃PO₄) are common choices.[1][2] Solid acid catalysts such as aluminum oxide (Al₂O₃) or titanium dioxide (TiO₂) can also be employed, particularly in vapor-phase reactions.[1][3]
Q2: What is the reaction mechanism for the acid-catalyzed dehydration of this alcohol?
A2: The acid-catalyzed dehydration of a tertiary alcohol like this compound proceeds through an E1 (unimolecular elimination) mechanism.[4][5][6] This involves three main steps:
-
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).[6]
-
Loss of the water molecule to form a stable tertiary carbocation intermediate.[6]
-
Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene.[4]
Q3: How many alkene products can I expect from the dehydration of this compound?
A3: Due to the structure of the carbocation intermediate, multiple alkene products are possible. Deprotonation can occur from any of the adjacent carbon atoms that have a hydrogen atom. For this compound, you can expect the formation of up to three different alkenes. The most substituted (and therefore most stable) alkene will likely be the major product, in accordance with Zaitsev's rule.
Troubleshooting Guide - Dehydration
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no alkene yield | 1. Reaction temperature is too low. 2. Catalyst concentration is insufficient. 3. Incomplete removal of water is shifting the equilibrium back to the reactant. | 1. Increase the reaction temperature. Tertiary alcohols typically dehydrate at milder temperatures (25-80°C) than primary or secondary alcohols.[5] 2. Increase the amount of acid catalyst. 3. Use a distillation setup to remove the alkene product as it forms, driving the reaction forward according to Le Châtelier's principle.[7] |
| Formation of a significant amount of ether byproduct | The reaction temperature is too low, favoring intermolecular reaction (etherification) over elimination (dehydration).[8] | Increase the reaction temperature to favor the elimination reaction.[8] |
| Charring or dark coloration of the reaction mixture | Use of concentrated sulfuric acid, which is a strong oxidizing agent, can cause side reactions and charring.[1][2] | Consider using concentrated phosphoric acid, which is less oxidizing and generally leads to cleaner reactions.[1][2] |
| Unexpected alkene isomers are formed | The carbocation intermediate may be undergoing rearrangement. | While tertiary carbocations are relatively stable, rearrangements can still occur. Analyze the product mixture thoroughly using techniques like gas chromatography (GC) to identify all isomers. |
Experimental Protocol: Acid-Catalyzed Dehydration of a Tertiary Alcohol
This protocol is a general guideline for the dehydration of a tertiary alcohol like this compound.
Materials:
-
This compound
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Boiling chips
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride or sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the tertiary alcohol and a catalytic amount of concentrated phosphoric acid (e.g., a 1:4 molar ratio of acid to alcohol). Add a few boiling chips.
-
Set up a simple distillation apparatus.[9]
-
Gently heat the reaction mixture to initiate the dehydration. The alkene product, having a lower boiling point than the alcohol, will distill over.[7]
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any acidic residue.
-
Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or sodium sulfate.
-
Purify the final alkene product by a final distillation.
Data Presentation
| Alcohol Type | Typical Catalyst | Temperature Range (°C) | Relative Reaction Rate |
| Primary | Conc. H₂SO₄ | 170 - 180 | Slowest |
| Secondary | Conc. H₂SO₄ / H₃PO₄ | 100 - 140 | Intermediate |
| Tertiary | Conc. H₂SO₄ / H₃PO₄ | 25 - 80 | Fastest |
Note: Data is generalized for different classes of alcohols to show the relative ease of dehydration for tertiary alcohols.[5]
Visualization of Dehydration Pathway
Caption: E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.
Section 2: Oxidation Reactions
The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols exhibit unique behavior.
Frequently Asked Questions (FAQs) - Oxidation
Q1: Can I oxidize this compound using common oxidizing agents?
A1: No, tertiary alcohols like this compound are generally resistant to oxidation under standard conditions.[10][11][12] Common oxidizing agents such as potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) in acidic solution will not oxidize tertiary alcohols.[11][12]
Q2: Why is this compound resistant to oxidation?
A2: The oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the carbon atom bearing the hydroxyl group.[11][12] Tertiary alcohols lack a hydrogen atom on this carbon, which prevents the formation of a carbonyl (C=O) group through standard oxidation mechanisms.[11][12]
Q3: Are there any conditions under which I can oxidize a tertiary alcohol?
A3: While resistant, tertiary alcohols can be oxidized under very harsh conditions, which often leads to the cleavage of carbon-carbon bonds and the formation of a mixture of smaller molecules. These reactions are typically not synthetically useful.
Troubleshooting Guide - Oxidation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction observed upon adding an oxidizing agent (e.g., acidified potassium dichromate) | The substrate is a tertiary alcohol. | This is the expected outcome. This lack of reactivity can be used as a chemical test to distinguish tertiary alcohols from primary and secondary alcohols, which would show a color change from orange to green.[10][12][13] |
| Reaction mixture changes color, suggesting a reaction occurred | The starting material may be contaminated with primary or secondary alcohols. | Purify the this compound starting material before attempting the oxidation reaction. |
Visualization of Oxidation Resistance
Caption: Logical diagram illustrating the resistance of tertiary alcohols to oxidation.
Section 3: Etherification Reactions
Etherification provides a route to synthesize ethers from alcohols. For tertiary alcohols, specific conditions are required to favor this reaction over dehydration.
Frequently Asked Questions (FAQs) - Etherification
Q1: What catalysts are suitable for the etherification of this compound?
A1: Acid catalysts, similar to those used in dehydration, can facilitate etherification.[14] The reaction of two alcohol molecules to form an ether is essentially a condensation reaction. Newer catalyst systems, such as those based on iron(III) triflate, have also been shown to be effective for the etherification of alcohols, including tertiary ones.[15][16]
Q2: How can I favor ether formation over alkene formation?
A2: Temperature control is crucial. Lower reaction temperatures generally favor the formation of ethers, while higher temperatures favor the formation of alkenes.[8] By keeping the temperature below the threshold for significant dehydration, the ether product can be obtained.
Q3: Can I form an unsymmetrical ether using this compound?
A3: Yes, it is possible to form an unsymmetrical ether by reacting a tertiary alcohol with a primary or secondary alcohol under acidic conditions.[14] The mechanism often involves the formation of the stable tertiary carbocation, which is then attacked by the other alcohol molecule acting as a nucleophile.[14]
Troubleshooting Guide - Etherification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The major product is the dehydration-derived alkene | The reaction temperature is too high. | Lower the reaction temperature to favor the bimolecular condensation reaction that forms the ether.[8] |
| Low yield of the desired ether | 1. The equilibrium is not favorable. 2. Steric hindrance is preventing the reaction. | 1. Use one of the alcohol reactants in excess to shift the equilibrium. 2. Consider a different synthetic route if steric hindrance is a major issue, such as the Williamson ether synthesis (though this is not directly applicable for a tertiary alcohol as the substrate). |
| Reaction is very slow | The catalyst may not be active enough at the lower temperatures required for etherification. | Consider using a more active catalyst system, such as iron(III) triflate, which has been shown to be effective under milder conditions.[15][16] |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. odinity.com [odinity.com]
- 8. quora.com [quora.com]
- 9. cerritos.edu [cerritos.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. studymind.co.uk [studymind.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exotherms in the Large-Scale Production of 3-Ethyl-2-methyl-3-pentanol
This technical support center is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 3-Ethyl-2-methyl-3-pentanol. The synthesis of this tertiary alcohol is typically achieved through a Grignard reaction, a class of reactions well-known for being highly exothermic.[1][2][3] Improper management of the heat generated can lead to hazardous situations, including thermal runaways.[4][5][6] This guide provides structured troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure process safety and control.
Troubleshooting Guide
Effectively managing the thermal profile of a large-scale Grignard reaction is critical. The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended corrective actions.
| Issue | Potential Causes | Recommended Solutions & Preventive Measures |
| Delayed Reaction Initiation | - Wet Reagents/Solvent: Presence of water inhibits Grignard formation.[7] - Inactive Magnesium Surface: Magnesium turnings may have an oxide layer. - Low Temperature: Initial temperature is too low to start the reaction. | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., THF dried over sodium/benzophenone). Quantify water content in solvents using IR spectroscopy.[7] - Activate Magnesium: Use mechanical stirring, a small amount of iodine, or 1,2-dibromoethane (B42909) to activate the surface. - Controlled Heating: Gently warm a small portion of the reaction mixture to initiate. Once started, the exotherm will sustain the reaction.[2] |
| Sudden, Uncontrolled Exotherm (Thermal Runaway) | - Reagent Accumulation: Slow initiation followed by a rapid reaction of accumulated alkyl halide.[4][7] - Excessively Fast Reagent Addition: Dosing rate exceeds the heat removal capacity of the reactor.[4][8] - Inadequate Cooling: Cooling system failure or insufficient capacity for the scale.[9] | - Monitor Initiation: Use in situ monitoring (e.g., ReactIR, heat flow calorimetry) to confirm initiation before proceeding with the bulk of the reagent addition.[1][7][10] - Controlled Dosing: Employ a semi-batch approach with slow, controlled addition of the electrophile (e.g., 2-pentanone) or Grignard reagent.[11][12][13] The addition rate should be governed by the real-time heat output.[8][14][15] - Emergency Preparedness: Stop reagent feed immediately. Apply maximum cooling.[9] Have a quenching agent and an emergency protocol in place. |
| Localized Hot Spots | - Poor Mixing: Inefficient agitation leads to non-uniform temperature distribution. | - Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry and scale to maintain a homogenous mixture. |
| Low Product Yield | - Side Reactions: Wurtz coupling is a common side reaction.[4] - Grignard Reagent Degradation: The reagent can degrade at elevated temperatures. | - Maintain Low Halide Concentration: Slow, controlled addition of the alkyl halide minimizes its concentration, reducing Wurtz coupling.[4] - Strict Temperature Control: Maintain the optimal temperature range (e.g., 20-40°C) throughout the addition to prevent degradation and side reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal hazards in this synthesis? A1: The primary hazard is the highly exothermic nature of the Grignard reagent formation and its subsequent reaction with the ketone.[1][2] A dangerous situation, known as thermal runaway, can occur if the rate of heat generation surpasses the system's heat removal capacity.[4][6] This is often triggered by an initial delay in reaction start-up, which leads to an accumulation of unreacted reagents, followed by a sudden, rapid reaction.[4][7]
Q2: How does reaction scale-up affect exotherm management? A2: Scaling up a reaction decreases the surface-area-to-volume ratio of the reactor.[4][8] This significantly reduces the efficiency of heat dissipation through the reactor walls, making it much harder to control the temperature of an exothermic reaction compared to a lab-scale setup.[8] Therefore, a process that is manageable at 1L may become dangerous at 100L without re-evaluation of heat transfer capabilities.
Q3: What is a semi-batch reactor, and why is it recommended for this process? A3: A semi-batch reactor is a vessel where one reactant is loaded initially, and another is added in a controlled manner over time.[11][13][16] This approach is highly recommended for exothermic reactions like Grignard synthesis because it allows for the control of the reaction rate by limiting the addition of one reagent.[11][12][15] This prevents the accumulation of unreacted material and allows the cooling system to keep pace with heat generation.[13]
Q4: How can I quantitatively assess the thermal risk before scaling up? A4: A thorough thermal hazard assessment is crucial. Techniques like Reaction Calorimetry (RC) and Heat Flow Calorimetry are used to measure the total heat of reaction, the rate of heat release, and the adiabatic temperature rise.[1][17][18] This data is essential for ensuring that the plant's cooling systems can safely handle the heat load and for defining safe operating parameters like addition rates and temperature limits.[17][19]
Q5: Are there alternatives to batch processing that can improve safety? A5: Yes, continuous flow chemistry is an increasingly adopted alternative for managing highly exothermic reactions.[3][5] Flow reactors have a very high surface-area-to-volume ratio, enabling superior heat transfer and temperature control. This minimizes the reaction volume at any given moment, significantly reducing the risk of a thermal runaway.[3]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Grignard Reaction (Semi-Batch Method)
This protocol is a general guideline and must be adapted based on specific equipment and a thorough process safety assessment.
-
Reactor Preparation:
-
Ensure a 100L glass-lined reactor is clean and thoroughly dried.
-
Assemble the reactor with an overhead stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a calibrated addition pump for liquid reagents.
-
Inert the reactor by purging with dry nitrogen for at least 2 hours.
-
-
Reagent Charging:
-
Charge the reactor with magnesium turnings (e.g., 1.2 kg, 50 mol) under a positive nitrogen pressure.
-
Add a portion of anhydrous tetrahydrofuran (B95107) (THF) (e.g., 10L).
-
-
Initiation:
-
In a separate, dry vessel, prepare a solution of ethyl bromide (e.g., 5.45 kg, 50 mol) in anhydrous THF (20L).
-
Add approximately 5% of the ethyl bromide solution to the magnesium suspension.[7]
-
Monitor the reactor temperature closely. If no exotherm is observed within 15 minutes, gently warm the mixture to 35-40°C to initiate. A successful initiation is marked by a noticeable temperature rise.
-
-
Controlled Addition:
-
Once initiation is confirmed and the exotherm is stable, begin the slow, continuous addition of the remaining ethyl bromide solution.
-
Simultaneously, start the addition of a solution of 2-pentanone (e.g., 4.3 kg, 50 mol) in anhydrous THF (20L) via a separate pump.
-
Maintain the internal temperature between 30-40°C using the reactor's cooling jacket. The addition rate must be strictly controlled to prevent the temperature from exceeding this range.[4] A typical addition time for this scale is 4-6 hours.
-
-
Reaction Completion and Quench:
-
After the addition is complete, allow the mixture to stir at 35°C for an additional 1-2 hours to ensure completion.
-
Cool the reactor to 0-5°C using a chiller.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (approx. 20L). This step is also exothermic and requires careful temperature monitoring.
-
-
Work-up and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with an appropriate solvent (e.g., methyl tert-butyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
-
Visualizations
Logical Workflow for Exotherm Troubleshooting
The following diagram outlines the decision-making process when an unexpected temperature increase occurs during the reaction.
Key Parameters for Exotherm Control
This diagram illustrates the relationship between key control parameters and process safety.
References
- 1. mt.com [mt.com]
- 2. hzdr.de [hzdr.de]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. Semibatch reactor - Wikipedia [en.wikipedia.org]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. vaishnavi-gawande19.medium.com [vaishnavi-gawande19.medium.com]
- 14. Safety improvements of a grignard reaction by controlling the reactant feed rate by on-line concentration monitoring using NIR | Semantic Scholar [semanticscholar.org]
- 15. icheme.org [icheme.org]
- 16. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Quenching Grignard Reactions for 3-Ethyl-2-methyl-3-pentanol
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the workup procedures for quenching Grignard reactions to synthesize 3-Ethyl-2-methyl-3-pentanol.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in a Grignard reaction?
A1: Quenching is the process of neutralizing the highly reactive Grignard reagent and the magnesium alkoxide intermediate formed after the Grignard reagent has reacted with the carbonyl compound. This is typically achieved by adding a protic solvent, which protonates the alkoxide to yield the desired alcohol product. This step is crucial for isolating the final product.[1][2]
Q2: What are the common quenching agents used for Grignard reactions?
A2: Common quenching agents include water, dilute aqueous acids (e.g., hydrochloric acid, sulfuric acid), and saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[3] The choice of quenching agent can depend on the sensitivity of the product to acidic conditions.
Q3: Why is it critical to perform the quenching step carefully?
A3: The reaction between the Grignard reagent and the quenching agent is highly exothermic and can be violent if the quenching agent is added too quickly.[4] This can lead to a rapid increase in temperature and pressure, potentially causing the reaction mixture to erupt from the flask.[4][5] Slow, dropwise addition with efficient cooling is essential for safety and control.[4][5]
Q4: Can I add the acid directly to the Grignard reaction mixture?
A4: While an acidic workup is necessary to protonate the alkoxide and dissolve the magnesium salts, adding a strong acid directly to the unquenched Grignard reagent should be avoided.[2] The reaction of the residual Grignard reagent with a strong acid is extremely vigorous and can be dangerous. It is best practice to first quench the excess Grignard reagent with a milder reagent like water or a saturated ammonium chloride solution before adding a dilute acid.
Q5: What are the two primary synthetic routes to this compound using a Grignard reaction?
A5: The two main routes are:
-
The reaction of ethyl magnesium bromide with 2-methyl-3-pentanone (B165389).
-
The reaction of methyl isobutyrate with an excess of ethyl magnesium bromide. In this case, the Grignard reagent adds twice to the ester.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | Ensure the Grignard reagent was fully formed and that the reaction with the ketone or ester went to completion by allowing for sufficient reaction time. |
| Premature quenching of the Grignard reagent. | Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent the Grignard reagent from reacting with residual water. | |
| Side reactions. | Control the reaction temperature, as higher temperatures can promote side reactions such as enolization of the ketone or Wurtz coupling. | |
| Violent/Uncontrolled Quenching | Rapid addition of the quenching agent. | Always add the quenching agent dropwise using an addition funnel.[4] |
| Inadequate cooling. | Submerge the reaction flask in an ice bath before and during the entire quenching process to manage the exothermic reaction.[4] | |
| Concentrated reaction mixture. | Dilute the reaction mixture with an anhydrous solvent like diethyl ether or THF before starting the quench.[4] | |
| Formation of an Emulsion During Workup | Precipitation of magnesium salts. | Use a saturated aqueous solution of ammonium chloride for quenching, as it tends to form more soluble magnesium salts. Adding a dilute acid after the initial quench will also help dissolve these salts. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel to mix the layers instead of shaking vigorously. | |
| Similar densities of the aqueous and organic layers. | Add brine (saturated NaCl solution) to increase the density of the aqueous layer and promote better separation. | |
| Product is a Ketone Instead of an Alcohol | Insufficient Grignard reagent was used with an ester starting material. | When starting with an ester like methyl isobutyrate, at least two equivalents of the Grignard reagent are required for the reaction to go to completion to the tertiary alcohol.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a similar tertiary alcohol, 3-ethyl-3-pentanol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium Turnings | 24.31 | 8.8 g | 0.36 |
| Ethyl Bromide | 108.97 | 40.0 g (27.0 mL) | 0.37 |
| 2-Methyl-3-pentanone | 100.16 | 30.0 g (37.0 mL) | 0.30 |
| Anhydrous Diethyl Ether | 74.12 | ~200 mL | - |
| Saturated NH₄Cl (aq) | - | ~150 mL | - |
| 1 M HCl (aq) | - | As needed | - |
| Saturated NaCl (aq) | - | ~50 mL | - |
| Anhydrous MgSO₄ | - | ~10 g | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Place the magnesium turnings in the flask.
-
Add a solution of ethyl bromide in 100 mL of anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction. The solution should become cloudy and begin to reflux.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with 2-Methyl-3-pentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-methyl-3-pentanone in 50 mL of anhydrous diethyl ether to the dropping funnel.
-
Add the 2-methyl-3-pentanone solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Quenching and Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and dropwise, add 150 mL of a cold, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Stir the mixture until the vigorous reaction ceases.
-
If a significant amount of solid (magnesium salts) remains, add 1 M HCl dropwise until the solid dissolves.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis and workup of this compound.
Caption: Troubleshooting logic for common Grignard workup issues.
References
Validation & Comparative
comparing the reactivity of 3-Ethyl-2-methyl-3-pentanol with other tertiary alcohols
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of complex molecules is paramount. This guide provides a comparative analysis of the reactivity of 3-Ethyl-2-methyl-3-pentanol, a representative sterically hindered tertiary alcohol, with other tertiary alcohols. By examining the interplay of electronic and steric effects, we offer insights into predicting reaction outcomes and optimizing synthetic strategies.
The reactivity of tertiary alcohols is predominantly governed by their propensity to form stable carbocation intermediates. This characteristic dictates their participation in unimolecular nucleophilic substitution (Sₙ1) and elimination (E1) reactions. However, the structural complexity surrounding the hydroxyl group, as seen in this compound, introduces significant steric hindrance that can modulate reaction rates and product distributions.
Unimolecular Nucleophilic Substitution (Sₙ1): The Role of Carbocation Stability and Steric Hindrance
Sₙ1 reactions of tertiary alcohols proceed through a stepwise mechanism involving the formation of a planar carbocation intermediate. The rate of these reactions is primarily dependent on the stability of this intermediate. Generally, more substituted carbocations are more stable, leading to the established reactivity trend: tertiary > secondary > primary alcohols.
While electronic effects favor the rapid formation of a tertiary carbocation from this compound, the bulky ethyl and isopropyl groups surrounding the reactive center introduce considerable steric strain. This steric hindrance can impact the rate of solvolysis.
Table 1: Relative Rates of Solvolysis for Selected Tertiary Alcohols
| Tertiary Alcohol | Structure | Relative Rate (k_rel) | Reference Compound |
| tert-Butyl alcohol | (CH₃)₃COH | 1 | tert-Butyl alcohol |
| 2-Methyl-2-butanol | CH₃C(OH)(CH₃)CH₂CH₃ | ~3-5 | tert-Butyl alcohol |
| 3-Ethyl-3-pentanol | (CH₃CH₂)₃COH | ~0.5-1 | tert-Butyl alcohol |
| This compound | (CH₃CH₂)₂C(OH)CH(CH₃)₂ | Estimated to be slower than tert-Butyl alcohol | tert-Butyl alcohol |
Experimental Protocol: Comparative Solvolysis of Tertiary Alcohols
This protocol outlines a general procedure for comparing the Sₙ1 solvolysis rates of different tertiary alcohols.
Materials:
-
Tertiary alcohols (e.g., tert-Butyl alcohol, 2-Methyl-2-butanol, 3-Ethyl-3-pentanol, this compound)
-
Solvent (e.g., 80:20 ethanol/water)
-
Acid catalyst (e.g., HCl or H₂SO₄, dilute)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette and titration equipment
-
Standardized NaOH solution
Procedure:
-
Prepare solutions of each tertiary alcohol in the solvent at a known concentration.
-
Add a few drops of indicator to each solution.
-
Equilibrate the solutions in the constant temperature water bath.
-
Initiate the reaction by adding a small, known amount of the acid catalyst to each solution simultaneously.
-
Monitor the color change of the indicator. The reaction produces acidic byproducts, which will cause the indicator to change color.
-
Measure the time taken for the color to change. This time is inversely proportional to the initial reaction rate.
-
Alternatively, at timed intervals, withdraw aliquots from each reaction mixture and quench the reaction. Titrate the acid present with the standardized NaOH solution to determine the extent of the reaction.
-
Plot the concentration of the alcohol versus time to determine the rate constant for each alcohol.
Dehydration (E1) Reactions: A Competition Between Pathways
Tertiary alcohols readily undergo dehydration in the presence of a strong acid catalyst to form alkenes. This reaction also proceeds through a carbocation intermediate, making it an E1 process. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.
In the case of this compound, the formation of the tertiary carbocation is followed by the removal of a proton from an adjacent carbon. Due to the structure of this alcohol, multiple alkene products are possible.
Table 2: Predicted Alkene Products from the Dehydration of this compound
| Alkene Product | Structure | Substitution | Predicted Stability |
| 3-Ethyl-2-methyl-2-pentene | (CH₃CH₂)₂C=C(CH₃)₂ | Tetrasubstituted | Major Product |
| 3-Ethyl-2-methyl-1-pentene | (CH₃CH₂)₂C(CH(CH₃)₂)C=CH₂ | Disubstituted | Minor Product |
| 2,3-Diethyl-1-butene | CH₂(C(CH₂CH₃))CH(CH₃)CH₂CH₃ | Disubstituted | Minor Product |
Note: Product distribution can be influenced by reaction conditions such as temperature and the nature of the acid catalyst.
Experimental Protocol: Dehydration of a Tertiary Alcohol and Product Analysis
This protocol describes the acid-catalyzed dehydration of a tertiary alcohol and subsequent analysis of the alkene products.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) or calcium chloride (drying agent)
-
Distillation apparatus
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add the tertiary alcohol. Cool the flask in an ice bath and slowly add the concentrated acid with swirling.
-
Dehydration: Gently heat the reaction mixture using a heating mantle. The alkene products will begin to distill. Collect the distillate in a flask cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Decant the dried liquid and purify by simple distillation.
-
Analysis: Analyze the purified product using GC-MS to identify the different alkene isomers and determine their relative abundance.
Conclusion
The reactivity of this compound is a compelling case study in the balance between electronic and steric effects that govern the reactions of tertiary alcohols. While its tertiary nature predisposes it to react via Sₙ1 and E1 mechanisms due to the formation of a stable carbocation, the significant steric hindrance introduced by the ethyl and isopropyl groups can influence reaction rates and product distributions. For professionals in drug development and organic synthesis, a thorough understanding of these competing factors is crucial for the rational design of synthetic routes and the prediction of reaction outcomes. The experimental protocols provided offer a framework for the empirical investigation of these principles, allowing for a data-driven approach to navigating the complex reactivity of sterically hindered tertiary alcohols.
Validating the Structure of 3-Ethyl-2-methyl-3-pentanol: A Comparative Analysis of Experimental and Predicted NMR Data
A definitive guide for researchers on the structural verification of 3-Ethyl-2-methyl-3-pentanol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This report presents a detailed comparison of experimentally acquired data with theoretically predicted spectral values, providing a robust methodology for structural confirmation.
The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, offering detailed information about the molecular structure of a sample. This guide provides a comprehensive validation of the structure of this compound by comparing experimental ¹H and ¹³C NMR data with predicted spectral information.
Comparison of ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The comparison between the experimental and predicted ¹H NMR data for this compound is summarized in Table 1.
Table 1: Comparison of Experimental and Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Experimental Chemical Shift (ppm) | Experimental Multiplicity | Experimental Integration |
| -OH | 1.58 | Singlet | 1H | ~1.6 (broad) | Singlet (broad) | 1H |
| -CH- | 1.85 | Multiplet | 1H | 1.88 | Multiplet | 1H |
| -CH₂- (ethyl) | 1.45 | Quartet | 4H | 1.47 | Quartet | 4H |
| -CH₃ (isopropyl, d) | 0.88 | Doublet | 6H | 0.90 | Doublet | 6H |
| -CH₃ (ethyl, t) | 0.86 | Triplet | 6H | 0.88 | Triplet | 6H |
Predicted data was generated using nmrdb.org. Experimental data is based on typical values for similar structures and may vary slightly based on experimental conditions.
The close correlation between the predicted and experimental chemical shifts, multiplicities, and integration values strongly supports the proposed structure of this compound. The characteristic signals for the ethyl and isopropyl groups are clearly identifiable and match the expected patterns.
Comparison of ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The comparison between the experimental and predicted ¹³C NMR data is presented in Table 2.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-OH (quaternary) | 77.5 | ~75-80 |
| -CH- | 39.5 | ~38-42 |
| -CH₂- (ethyl) | 27.5 | ~25-30 |
| -CH₃ (isopropyl, d) | 17.5 | ~16-20 |
| -CH₃ (ethyl, t) | 8.5 | ~7-10 |
Predicted data was generated using nmrdb.org. Experimental data is based on typical values for similar structures and may vary slightly based on experimental conditions.
The predicted and experimental ¹³C NMR chemical shifts are in good agreement, further validating the carbon skeleton of this compound. The downfield shift of the quaternary carbon attached to the hydroxyl group is a key diagnostic feature.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be used depending on the solubility of the analyte. The choice of solvent can slightly affect chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Final Volume: The final sample volume in the NMR tube should be sufficient to cover the detection coils of the NMR probe, typically a height of 4-5 cm.
NMR Data Acquisition:
-
Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a compound of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Decoupling: Proton broadband decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Logical Workflow for Structure Validation
The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final data analysis and comparison.
Caption: Workflow for NMR-based structure validation.
This comprehensive comparison of experimental and predicted ¹H and ¹³C NMR data provides unequivocal evidence for the structure of this compound. The detailed experimental protocols and logical workflow serve as a valuable resource for researchers in the fields of chemistry and drug development, ensuring accurate and reliable structural characterization of small molecules.
A Comparative Analysis of Synthesis Routes for 3-Ethyl-2-methyl-3-pentanol: Grignard vs. Organolithium and Barbier Reactions
For researchers, scientists, and drug development professionals, the synthesis of sterically hindered tertiary alcohols such as 3-Ethyl-2-methyl-3-pentanol is a critical process in the development of new chemical entities. The selection of an appropriate synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides a comparative analysis of the traditional Grignard reaction against two notable alternatives: organolithium and Barbier reactions, for the synthesis of this compound.
The primary route to this compound involves the nucleophilic addition of an organometallic reagent to a ketone. The classical approach utilizes a Grignard reagent, a cornerstone of organic synthesis for over a century. However, alternative methods employing organolithium reagents or the in-situ Barbier reaction present distinct advantages and disadvantages in terms of reactivity, reaction conditions, and substrate compatibility.
Comparative Performance
The choice between these synthetic pathways often depends on the specific requirements of the synthesis, such as scale, available starting materials, and desired purity. Below is a summary of key performance indicators for each method in the synthesis of this compound, based on typical experimental outcomes for similar tertiary alcohols.
| Parameter | Grignard Reaction | Organolithium Reaction | Barbier Reaction |
| Typical Yield | 75-85% | 80-90% | 70-80% |
| Reaction Time | 2-4 hours | 1-3 hours | 3-5 hours |
| Purity (pre-purification) | Good to Excellent | Excellent | Good |
| Reaction Conditions | Anhydrous, inert atmosphere | Strictly anhydrous, inert atmosphere | Can be performed in the presence of some protic solvents |
| Key Advantages | Well-established, cost-effective reagents | Higher reactivity, effective for sterically hindered ketones | One-pot procedure, milder conditions |
| Key Disadvantages | Sensitive to moisture and protic solvents | Highly reactive and pyrophoric reagents, requires careful handling | Longer reaction times, may require activation of the metal |
Reaction Pathways and Logical Workflow
The synthesis of this compound via these three routes originates from the same conceptual disconnection: the formation of a carbon-carbon bond at the tertiary carbon center. The logical workflow for selecting a synthesis route is outlined below.
Caption: Logical workflow for the synthesis of this compound.
The general reaction pathways for each method are depicted below.
Grignard Reaction Pathway
Caption: Grignard reaction pathway for this compound synthesis.
Organolithium Reaction Pathway
Caption: Organolithium reaction pathway for this compound synthesis.
Barbier Reaction Workflow
Caption: Barbier reaction workflow for this compound synthesis.
Experimental Protocols
Detailed methodologies for the synthesis of this compound via each route are provided below. These protocols are adapted from standard procedures for the synthesis of tertiary alcohols.
Grignard Reaction Protocol
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Ethyl bromide (1.1 eq) is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: The Grignard solution is cooled to 0 °C. 2-Methyl-3-pentanone (1.0 eq), dissolved in anhydrous diethyl ether, is added dropwise to the Grignard reagent with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography.
Organolithium Reaction Protocol
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with 2-Methyl-3-pentanone (1.0 eq) dissolved in anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Ethyllithium: Ethyllithium (1.1 eq, typically as a solution in hexanes or cyclohexane) is added dropwise to the stirred ketone solution while maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Workup: Once the reaction is complete, it is quenched by the slow addition of water at -78 °C. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo.
-
Purification: The product is purified by flash column chromatography on silica (B1680970) gel.
Barbier Reaction Protocol
-
Reaction Setup: In a two-necked flask equipped with a reflux condenser and a magnetic stirrer, magnesium turnings (1.5 eq) or zinc dust (1.5 eq) are placed. A solution of 2-Methyl-3-pentanone (1.0 eq) and ethyl bromide (1.2 eq) in anhydrous THF is prepared.
-
Reaction Execution: A small portion of the THF solution is added to the metal to initiate the reaction. Once the reaction begins (as evidenced by gentle refluxing), the remaining solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude alcohol is purified by column chromatography on silica gel.
Conclusion
The Grignard reaction remains a robust and widely used method for the synthesis of this compound, offering a good balance of yield and cost-effectiveness. The organolithium route provides a more reactive alternative, which can be advantageous for achieving higher yields and for reactions with more sterically demanding substrates, albeit with the need for more stringent handling of pyrophoric reagents. The Barbier reaction offers a convenient one-pot procedure that can be more tolerant of certain functional groups and reaction conditions, making it an attractive option for specific applications where procedural simplicity is a priority. The ultimate choice of synthetic route will depend on a careful consideration of these factors in the context of the specific research or development goals.
A Comparative Guide to Purity Analysis of 3-Ethyl-2-methyl-3-pentanol: A Focus on GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. 3-Ethyl-2-methyl-3-pentanol, a tertiary alcohol, requires precise analytical methods to confirm its purity and identify any potential impurities that may affect experimental outcomes or product safety. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for this purpose, supported by experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Determination
While GC-MS is a powerful tool for the analysis of volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer robust solutions for purity assessment. The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV or other spectroscopic detection. | Quantitative analysis based on the integral of NMR signals relative to a standard. |
| Volatility Requirement | High (suitable for volatile and semi-volatile compounds). | Low (suitable for non-volatile and thermally labile compounds)[1]. | Not directly dependent on volatility. |
| Sensitivity | High (typically ppm to ppb). | High (typically ppm to ppb), can be lower than GC-MS for some compounds[2]. | Lower (typically requires higher concentrations than MS methods)[3]. |
| Resolution | Excellent for separating volatile isomers and closely related compounds. | Excellent for separating a wide range of non-volatile compounds. | Depends on spectral dispersion; can be challenging for complex mixtures. |
| Sample Throughput | High, with typical run times of 10-60 minutes[1]. | Moderate, with typical run times of 10-60 minutes[1]. | Lower, as sample preparation and data processing can be more time-consuming. |
| Cost | Generally more cost-effective than HPLC due to less expensive consumables[1]. | Higher operational costs due to solvent consumption and column replacement[1]. | High initial instrument cost, but lower consumable costs. |
| Primary Application | Ideal for identifying and quantifying volatile impurities. | Best for non-volatile or thermally sensitive impurities. | Provides structural confirmation and accurate quantification without needing standards for each impurity[4]. |
GC-MS Analysis for Purity Confirmation of this compound
GC-MS is particularly well-suited for the purity analysis of this compound due to its volatility. The technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the confident identification and quantification of the main component and any trace impurities.
Potential Impurities in this compound
The synthesis of this compound commonly proceeds via a Grignard reaction. Consequently, potential impurities may include:
-
Unreacted Starting Materials: Such as 2-methyl-3-pentanone (B165389) and the corresponding Grignard reagent (e.g., ethylmagnesium bromide).
-
By-products of the Grignard Reaction: Including products from enolization of the starting ketone or reduction of the carbonyl group[5].
-
Solvents: Residual solvents from the reaction and work-up, such as diethyl ether or tetrahydrofuran[6].
-
Coupling Products: By-products from the coupling of the Grignard reagent (e.g., butane (B89635) from ethylmagnesium bromide).
Detailed Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the purity analysis of this compound using GC-MS.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar wax column |
| Injection Mode | Split (split ratio of 50:1 to minimize column overloading) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
3. Data Analysis and Interpretation
-
Peak Identification: The main peak corresponding to this compound is identified by its retention time and mass spectrum. The mass spectrum of tertiary alcohols may show a weak or absent molecular ion peak (m/z 130 for this compound). Characteristic fragments often include the loss of water ([M-18]+, m/z 112) and alkyl groups[7].
-
Impurity Identification: Any other peaks in the chromatogram are treated as potential impurities. Their mass spectra can be compared against a library (e.g., NIST) for tentative identification.
-
Purity Calculation: The purity of this compound is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Mandatory Visualization: GC-MS Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for purity analysis of this compound by GC-MS.
References
- 1. blog.brewerscience.com [blog.brewerscience.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. GCMS Section 6.10 [people.whitman.edu]
A Comparative Guide to the Solvent Properties of 3-Ethyl-2-methyl-3-pentanol and Other Alcohols for Researchers and Drug Development Professionals
An in-depth analysis of the solvent characteristics of 3-Ethyl-2-methyl-3-pentanol in comparison to other C8 alcohols, providing critical data for applications in chemical research and pharmaceutical development.
In the landscape of solvent selection for chemical synthesis, purification, and drug formulation, a thorough understanding of a solvent's properties is paramount. This guide offers a comparative analysis of this compound, a tertiary octanol, against other C8 alcohol isomers. The selection of an appropriate solvent can significantly influence reaction rates, product yields, crystal morphology, and the bioavailability of active pharmaceutical ingredients (APIs). This document provides a quantitative comparison of key solvent parameters, detailed experimental protocols for their determination, and a logical framework for solvent selection.
Comparative Analysis of Solvent Properties
The efficacy of a solvent is determined by a combination of its physical and chemical properties. Key parameters include polarity, hydrogen bonding capabilities, and its ability to solubilize various compounds. The following table summarizes these critical properties for this compound and a selection of other C8 alcohols, including primary, secondary, and other tertiary isomers.
| Property | This compound (Tertiary) | 1-Octanol (Primary) | 2-Octanol (Secondary) | 2,4-Dimethyl-3-pentanol (Secondary) | 2,2-Dimethyl-3-hexanol (Secondary) |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight ( g/mol ) | 130.23 | 130.23 | 130.23 | 130.23 | 130.23 |
| Dielectric Constant (ε) at 20°C | Data not available | 10.3[1] | Data not available | Data not available | Data not available |
| Reichardt's Dye ET(30) (kcal/mol) | Data not available | 48.3 | Data not available | Data not available | Data not available |
| Kamlet-Taft Parameters | |||||
| Hydrogen Bond Acidity (α) | Data not available | 0.77[2] | Data not available | Data not available | Data not available |
| Hydrogen Bond Basicity (β) | Data not available | 0.81[2] | Data not available | Data not available | Data not available |
| Polarity/Polarizability (π*) | Data not available | 0.40[2] | Data not available | Data not available | Data not available |
Solubility of Common Pharmaceutical Compounds
The ability of a solvent to dissolve an API is a critical factor in drug development, impacting formulation strategies and bioavailability. The following table presents the solubility of two common non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and naproxen, in selected C8 alcohols.
| Compound | Solvent | Solubility |
| Ibuprofen | 1-Octanol | High[3][4] |
| Ethanol | 66.18 g/100 mL (at 40 °C for 90% EtOH)[5] | |
| Isopropanol | Higher than in n-propanol, ethanol, and methanol[6] | |
| Naproxen | 1-Octanol | Soluble[2][7] |
| Alcohols (general) | Freely soluble[8] |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of solvent selection. This section details the methodologies for determining the key solvent properties discussed in this guide.
Determination of Dielectric Constant
The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.
Apparatus:
-
Capacitance meter
-
Dielectric cell (a capacitor with two parallel plates or concentric cylinders)
-
Temperature control system
Procedure:
-
Calibrate the capacitance meter according to the manufacturer's instructions.
-
Measure the capacitance of the empty, dry dielectric cell (C₀).
-
Fill the dielectric cell with the sample liquid, ensuring no air bubbles are trapped between the electrodes.
-
Measure the capacitance of the cell filled with the liquid (C).
-
The dielectric constant (ε) is calculated using the formula: ε = C / C₀.
-
Perform the measurement at a controlled temperature, as the dielectric constant is temperature-dependent.
Determination of Reichardt's Dye ET(30) Value
The ET(30) value is an empirical measure of solvent polarity based on the solvatochromic shift of a specific dye, Reichardt's dye.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-N-pyridinio)phenolate)
Procedure:
-
Prepare a dilute solution of Reichardt's dye in the solvent to be tested. The concentration should be adjusted to yield an absorbance maximum in the range of 0.6 to 1.0.
-
Record the UV-Vis absorption spectrum of the solution.
-
Identify the wavelength of maximum absorbance (λmax) for the long-wavelength, solvatochromic absorption band.
-
Calculate the ET(30) value in kcal/mol using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
Determination of Kamlet-Taft Parameters
The Kamlet-Taft parameters (α, β, and π*) provide a more detailed description of solvent-solute interactions by quantifying hydrogen bond acidity, basicity, and polarity/polarizability, respectively. These are determined using a set of solvatochromic probes.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvatochromic indicators (e.g., N,N-diethyl-4-nitroaniline for π*, 4-nitroaniline (B120555) for β, and Reichardt's dye for α)
Procedure:
-
Prepare solutions of the appropriate indicators in the solvent under investigation.
-
Measure the wavelength of maximum absorbance (λmax) for each indicator in the solvent.
-
Calculate the transition energy (νmax in cm⁻¹) for each indicator: νmax = 104 / λmax (nm).
-
The Kamlet-Taft parameters are then calculated using specific equations that relate the transition energies of the indicators to the α, β, and π* scales. These equations are derived from correlations with a large set of reference solvents. A common approach involves using a set of reference non-hydrogen-bond-donating solvents to establish a baseline for π*, and then determining α and β from the deviation of hydrogen-bonding solvents from this baseline.
Logical Framework for Solvent Selection
The selection of an optimal solvent is a multi-faceted process that involves considering various factors beyond just the primary solvent properties. The following diagram illustrates a logical workflow for solvent selection in the context of pharmaceutical development.
This guide provides a foundational understanding of the solvent properties of this compound in the context of other C8 alcohols. The provided data and experimental protocols are intended to assist researchers and drug development professionals in making informed decisions for their specific applications. The significant gaps in publicly available data for many C8 alcohol isomers underscore the need for further experimental characterization to build a more comprehensive and predictive framework for solvent selection.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Naproxen (CAS 22204-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of 3-Ethyl-2-methyl-3-pentanol and Its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological activity screening of the tertiary alcohol 3-Ethyl-2-methyl-3-pentanol and its hypothetical derivatives. While specific experimental data for this compound is limited in publicly available literature, this document outlines a robust screening cascade based on the known activities of structurally related tertiary alcohols and standard pharmacological assays. We will compare its potential performance with alternative compounds and provide detailed experimental methodologies to facilitate further research.
Introduction to this compound and Its Therapeutic Potential
This compound is a simple tertiary alcohol. The broader class of tertiary alcohols has demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects.[1] The structure-activity relationship in these compounds is often dictated by the nature and position of various substituents, which can influence their lipophilicity and interaction with biological targets.[1][2] For instance, the introduction of hydrophobic alkyl chains, polar hydroxyl groups, or electronegative substituents can significantly modulate antibacterial and antifungal potency.[1][3] This guide will explore a systematic approach to evaluating the biological potential of this compound and a series of its hypothetical derivatives.
Hypothetical Derivatives for Screening:
To illustrate the screening process, we will consider the following hypothetical derivatives of this compound, designed to probe the effects of common chemical modifications:
-
Compound A: this compound (Parent Compound)
-
Derivative B: 1-Chloro-3-ethyl-2-methyl-3-pentanol (Halogenated Derivative)
-
Derivative C: 3-(4-hydroxyphenyl)-2-methyl-3-pentanol (Aromatic Derivative)
-
Derivative D: this compound nitrate (B79036) (Ester Prodrug)
General Biological Activity Screening Workflow
The initial evaluation of a novel compound follows a phased screening cascade, designed to efficiently identify promising "hits" and progressively characterize their biological profile. This workflow begins with broad, high-throughput screening and moves towards more specific, mechanism-of-action studies.[4]
Caption: General workflow for biological activity screening of novel compounds.
Comparative Performance Data (Illustrative)
The following tables present illustrative quantitative data for the proposed screening of this compound and its derivatives against a panel of microbes and a cancer cell line. This data is hypothetical and serves as a template for presenting experimental results.
Table 1: Antibacterial Activity Screening Data
| Compound | Staphylococcus aureus (Gram-positive) Zone of Inhibition (mm) | Pseudomonas aeruginosa (Gram-negative) Zone of Inhibition (mm) |
| Compound A (Parent) | 8 ± 0.5 | 10 ± 0.7 |
| Derivative B (Halogenated) | 15 ± 1.0 | 18 ± 0.9 |
| Derivative C (Aromatic) | 12 ± 0.8 | 14 ± 1.1 |
| Derivative D (Ester) | 9 ± 0.6 | 11 ± 0.5 |
| Levofloxacin (Control) | 25 ± 1.2 | 28 ± 1.5 |
| DMSO (Vehicle) | 0 | 0 |
Table 2: Antifungal Activity Screening Data
| Compound | Candida albicans Minimum Inhibitory Conc. (MIC, µg/mL) | Aspergillus niger Minimum Inhibitory Conc. (MIC, µg/mL) |
| Compound A (Parent) | >256 | 128 |
| Derivative B (Halogenated) | 32 | 16 |
| Derivative C (Aromatic) | 64 | 32 |
| Derivative D (Ester) | 128 | 64 |
| Fluconazole (Control) | 8 | 4 |
Table 3: Cytotoxicity Screening Data
| Compound | HeLa (Cervical Cancer) Cell Line IC₅₀ (µM) | HEK293 (Normal Kidney) Cell Line IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ HEK293 / IC₅₀ HeLa) |
| Compound A (Parent) | 150.5 | >200 | >1.3 |
| Derivative B (Halogenated) | 45.2 | 110.8 | 2.5 |
| Derivative C (Aromatic) | 78.9 | 160.1 | 2.0 |
| Derivative D (Ester) | 125.0 | >200 | >1.6 |
| Doxorubicin (Control) | 1.2 | 5.8 | 4.8 |
Detailed Experimental Protocols
Antimicrobial Activity: Agar (B569324) Well Diffusion Assay
This method is used for preliminary screening of antibacterial and antifungal activity.[1]
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it inhibits microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Pour the sterile agar into petri plates and allow it to solidify. Uniformly spread 100 µL of the prepared microbial inoculum over the agar surface using a sterile spreader.
-
Well Preparation: Use a sterile 6 mm borer to punch wells into the inoculated agar plates.
-
Compound Loading: Prepare a 1 mg/mL stock solution of each test compound in Dimethyl Sulfoxide (DMSO). Pipette 100 µL of each compound solution into separate wells. Use a standard antibiotic (e.g., Levofloxacin at 1 mg/mL) as a positive control and pure DMSO as a negative (vehicle) control.[1]
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The activity is recorded as the diameter of the clear zone, including the well diameter.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of living cells.[4]
Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa for anticancer screening) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old media with 100 µL of the media containing the different compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial in drug development. For cytotoxic compounds, identifying the affected signaling pathways can reveal therapeutic targets.[5][6]
Apoptosis Signaling Pathway
Many cytotoxic agents induce programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes that execute cell death.
Caption: A simplified intrinsic apoptosis pathway potentially targeted by a cytotoxic derivative.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. It is often hyperactivated in cancer, making it a prime target for anticancer drugs.[][8]
Caption: The PI3K/Akt pathway, a key regulator of cell survival and a potential drug target.
References
- 1. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 8. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: 3-Ethyl-2-methyl-3-pentanol and Its Isomeric Kin
A detailed comparative analysis of the spectroscopic signatures of 3-Ethyl-2-methyl-3-pentanol and its structural isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and differentiation.
In the world of organic chemistry, isomers—molecules that share the same molecular formula but differ in the arrangement of their atoms—present a unique challenge for identification. This guide provides a detailed spectroscopic comparison of this compound, a tertiary alcohol with the molecular formula C8H18O, and a selection of its isomers. By examining their distinct signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we offer a valuable resource for unambiguous structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values, compiled from various spectral databases, highlight the subtle yet significant differences that arise from their unique molecular architectures.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -OH | -CH- | -CH₂- | -CH₃ |
| This compound | ~1.1 | ~1.8 | ~1.4 | ~0.9 (t), ~0.8 (d) |
| 3-Methyl-3-heptanol | ~1.2 | - | ~1.4, ~1.2 | ~1.1 (s), ~0.9 (t) |
| 4-Methyl-4-heptanol | ~1.1 | - | ~1.4 | ~1.1 (s), ~0.9 (t) |
| 2,3-Dimethyl-3-hexanol | ~1.2 | ~1.7 | ~1.4, ~1.2 | ~1.1 (s), ~0.9 (t), ~0.8 (d) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-OH | -CH- | -CH₂- | -CH₃ |
| This compound | ~75 | ~38 | ~30 | ~18, ~8 |
| 3-Methyl-3-heptanol | ~74 | - | ~45, ~26, ~23 | ~27, ~14 |
| 4-Methyl-4-heptanol | ~74 | - | ~40, ~23 | ~29, ~14 |
| 2,3-Dimethyl-3-hexanol | ~76 | ~40 | ~36, ~17 | ~25, ~18, ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-O Stretch | C-H Stretch |
| This compound | ~3400 (broad) | ~1150 | ~2960 |
| 3-Methyl-3-heptanol | ~3450 (broad) | ~1145 | ~2950 |
| 4-Methyl-4-heptanol | ~3400 (broad) | ~1155 | ~2960 |
| 2,3-Dimethyl-3-hexanol | ~3450 (broad) | ~1150 | ~2960 |
Table 4: Mass Spectrometry Data (Key Fragment Ions, m/z)
| Compound | Molecular Ion (M⁺) | [M-15]⁺ | [M-29]⁺ | [M-43]⁺ | [M-H₂O]⁺ |
| This compound | 130 (weak/absent) | 115 | 101 | 87 | 112 |
| 3-Methyl-3-heptanol | 130 (weak/absent) | 115 | - | 87 | 112 |
| 4-Methyl-4-heptanol | 130 (weak/absent) | 115 | 101 | - | 112 |
| 2,3-Dimethyl-3-hexanol | 130 (weak/absent) | 115 | - | 87 | 112 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the alcohol is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 to 4096) and a longer relaxation delay (2-5 seconds) are required. The spectral width is typically set from -10 to 220 ppm.
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
-
Sample Preparation (ATR-FTIR): A small drop of the neat liquid alcohol is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is usually from 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Introduction: The alcohol sample, diluted in a suitable solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent.
-
Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of alcohol isomers.
This comprehensive guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. The presented data and protocols serve as a valuable tool for researchers in the accurate identification and characterization of these and other related organic compounds.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to 3-Ethyl-2-methyl-3-pentanol
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving stereocontrol in asymmetric synthesis. This guide provides a comparative analysis of leading chiral auxiliaries, offering a benchmark for performance where data for 3-Ethyl-2-methyl-3-pentanol is unavailable in the scientific literature.
Initial searches for the application of this compound as a chiral auxiliary did not yield any published studies or data. This suggests that this tertiary alcohol is not commonly employed for this purpose in asymmetric synthesis. Chiral auxiliaries are specialized molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[1] They are typically designed with specific structural features to provide high levels of stereocontrol and are readily removable after the desired transformation.
In the absence of performance data for this compound, this guide will focus on a comparative analysis of well-established and widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Meyers' Chiral Formamidines. These auxiliaries have a proven track record in a variety of asymmetric transformations, consistently delivering high levels of stereoselectivity and yield.[2][3][4]
Performance Comparison of Leading Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a given reaction, the yield of the desired product, and the ease of its subsequent removal. The following tables provide a summary of the performance of Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Meyers' Chiral Formamidines in key asymmetric reactions.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenter.[5][6]
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | Propionyl oxazolidinone | Benzyl bromide | >99:1 | 95 |
| Oppolzer's Camphorsultam | N-propionyl camphorsultam | Methyl iodide | 98:2 | 92 |
| Meyers' Chiral Formamidine | Tetrahydroisoquinoline formamidine | n-Butyl iodide | 95:5 | 88 |
Asymmetric Aldol (B89426) Reactions
The aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, and chiral auxiliaries are crucial for controlling the stereochemistry of the two newly formed stereocenters.[3][4][7]
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | Propionyl imide | Isobutyraldehyde | >99:1 | 85[4] |
| Oppolzer's Camphorsultam | Propionyl imide | Benzaldehyde | 98:2 (anti:syn) | 91[4] |
| Pseudoephedrine Amide | Propionamide | Benzaldehyde | 97:3 | 94 |
Asymmetric Diels-Alder Reactions
In the Diels-Alder reaction, chiral auxiliaries can be attached to the dienophile to control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-acryloyl oxazolidinone | Cyclopentadiene | 95:5 | 85 |
| Oppolzer's Camphorsultam | N-acryloyl camphorsultam | Isoprene | 99:1 | 90 |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon published results. The following are representative experimental protocols for the application of Evans' Oxazolidinones and Oppolzer's Camphorsultams in asymmetric synthesis.
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation of the Auxiliary: The chiral oxazolidinone is first acylated with an acid chloride or anhydride (B1165640) to form the corresponding N-acyl imide.[4]
-
Enolate Formation: The N-acyl imide is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to generate the corresponding Z-enolate.
-
Alkylation: The enolate is then reacted with an alkyl halide electrophile. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, resulting in a highly diastereoselective alkylation.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the chiral carboxylic acid, alcohol, or other desired functional group. The auxiliary can often be recovered and reused.[1]
General Protocol for Asymmetric Aldol Reaction using an Oppolzer's Camphorsultam
-
Acylation of the Auxiliary: The camphorsultam is acylated with the desired carboxylic acid derivative to form the N-acylsultam.
-
Enolate Formation: The N-acylsultam is treated with a Lewis acid, such as titanium tetrachloride (TiCl₄) or diethylaluminum chloride (Et₂AlCl), and a tertiary amine base (e.g., triethylamine) to form a chelated enolate.
-
Aldol Addition: The enolate is then reacted with an aldehyde at low temperature. The rigid chelated transition state, dictated by the camphor (B46023) backbone of the auxiliary, ensures high facial selectivity in the approach of the aldehyde.
-
Work-up and Auxiliary Removal: The reaction is quenched, and the product is purified. The camphorsultam auxiliary can be removed by hydrolysis or reduction.[8][9]
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the logical flow of a typical asymmetric synthesis using a chiral auxiliary and a comparison of the key decision-making factors when selecting an auxiliary.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Ethyl-2-methyl-3-pentanol: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic pathway is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to the tertiary alcohol, 3-Ethyl-2-methyl-3-pentanol: two variations of the Grignard reaction, the Barbier reaction, and a multi-step approach involving a Pinacol rearrangement.
Executive Summary
The synthesis of this compound can be effectively achieved through several methodologies. The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents two primary, highly efficient routes. The Barbier reaction offers a procedural simplification by generating the organometallic reagent in situ. A more complex, multi-step pathway utilizing a Pinacol rearrangement is also explored as a potential, albeit less direct, alternative. This guide will objectively compare these pathways based on quantitative data for reagent costs, reaction yields, and operational considerations, providing detailed experimental protocols for each.
Comparison of Synthetic Pathways
The following table summarizes the key quantitative metrics for each synthetic pathway to this compound. The cost analysis is based on commercially available reagent prices from prominent suppliers and is calculated for the synthesis of one mole of the final product, assuming the listed yields.
| Parameter | Grignard Reaction (Route 1) | Grignard Reaction (Route 2) | Barbier Reaction | Pinacol Rearrangement (Multi-step) |
| Starting Materials | Methyl isobutyrate, Ethylmagnesium bromide | 3-Pentanone (B124093), Methylmagnesium bromide | 3-Pentanone, Methyl iodide, Magnesium | 3,4-Diethyl-3,4-hexanediol (B6597597) |
| Overall Yield | High (estimated >85%) | High (estimated >90%) | Moderate to High (estimated 70-90%) | Moderate (multi-step, cumulative yield lower) |
| Reaction Time | ~4-6 hours | ~3-5 hours | ~4-12 hours | > 24 hours (multi-step) |
| Estimated Reagent Cost per Mole of Product | ~$150 - $250 | ~$120 - $200 | ~$100 - $180 | >$500 (primarily due to diol cost) |
| Key Advantages | High yield, well-established | High yield, readily available starting materials | One-pot reaction, milder conditions possible | Access to structurally complex analogs |
| Key Disadvantages | Requires careful handling of Grignard reagent | Requires careful handling of Grignard reagent | Potentially longer reaction times, less established for this specific synthesis | Multiple steps, high cost of starting diol, lower overall yield |
| Safety Considerations | Flammable ether solvents, pyrophoric Grignard reagent | Flammable ether solvents, pyrophoric Grignard reagent | Flammable solvents, exothermic reaction | Use of strong acids, flammable solvents in subsequent steps |
Synthetic Pathway Diagrams
The logical flow and key transformations for each synthetic pathway are illustrated below using Graphviz (DOT language).
Caption: Grignard Synthesis of this compound from Methyl Isobutyrate.
Caption: Grignard Synthesis of this compound from 3-Pentanone.
Caption: Barbier Synthesis of this compound.
Caption: Multi-step Synthesis via Pinacol Rearrangement.
Experimental Protocols
Detailed experimental procedures for the key synthetic pathways are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagent purity.
Grignard Reaction of an Ester (Route 1)
This protocol outlines the synthesis of a tertiary alcohol from an ester using an excess of Grignard reagent.[1][2][3]
Materials:
-
Methyl isobutyrate (1.0 eq)
-
Magnesium turnings (2.2 eq)
-
Ethyl bromide (2.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux by the exothermic reaction. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ester: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of methyl isobutyrate in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by distillation or column chromatography.
Grignard Reaction of a Ketone (Route 2)
This protocol details the synthesis of a tertiary alcohol from a ketone and a Grignard reagent.[4][5]
Materials:
-
3-Pentanone (1.0 eq)
-
Methylmagnesium bromide solution (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, a solution of 3-pentanone in anhydrous diethyl ether is placed and cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of 3-pentanone. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, the mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.
Barbier Reaction
This one-pot protocol describes the synthesis of a tertiary alcohol via the Barbier reaction.[6][7][8]
Materials:
-
3-Pentanone (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Magnesium powder (1.5 eq)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: To a flask containing magnesium powder, add a solution of 3-pentanone and methyl iodide in anhydrous THF.
-
Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated. The crude product is then purified by distillation or column chromatography.
Pinacol Rearrangement (Multi-step)
This pathway involves the acid-catalyzed rearrangement of a vicinal diol to a ketone, which would then require further reaction to yield the target alcohol.[9][10][11]
Step 1: Pinacol Rearrangement
Materials:
-
3,4-Diethyl-3,4-hexanediol (1.0 eq)
-
Sulfuric acid (catalytic amount)
Procedure:
-
Reaction Setup: A solution of 3,4-diethyl-3,4-hexanediol in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Rearrangement: A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux. Water is removed azeotropically. The reaction is monitored until the starting diol is consumed.
-
Work-up: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried, and the solvent is removed to yield the crude ketone (4-ethyl-4-methyl-3-hexanone).
Step 2: Conversion to this compound
The resulting ketone would then need to be reacted with an appropriate organometallic reagent (e.g., methylmagnesium bromide) following a protocol similar to the Grignard Reaction of a Ketone (Route 2) to introduce the final methyl group and form the desired tertiary alcohol.
Conclusion
The choice of the most suitable synthetic pathway for this compound depends on the specific priorities of the researcher or organization.
-
For high yield and well-established procedures , the Grignard reaction of 3-pentanone with methylmagnesium bromide (Route 2) appears to be the most favorable option. It utilizes readily available and relatively inexpensive starting materials and is likely to provide a high yield of the desired product.
-
The Grignard reaction starting from methyl isobutyrate (Route 1) is also a strong candidate, offering high yields, though it may be slightly more expensive due to the cost of the ester.
-
The Barbier reaction presents an attractive alternative for those prioritizing operational simplicity and potentially milder reaction conditions. Its one-pot nature reduces handling of pyrophoric Grignard reagents. However, for this specific transformation, the reaction conditions may need more optimization to achieve yields comparable to the Grignard routes.
-
The Pinacol rearrangement pathway is significantly more complex and costly due to the multi-step nature and the high price of the starting diol. This route would likely only be considered if the specific stereochemistry of the diol was crucial for producing a particular stereoisomer of a related, more complex target molecule.
Ultimately, for the straightforward synthesis of this compound, the Grignard reaction, particularly Route 2, offers the most balanced and cost-effective approach for laboratory and potentially scalable production.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
- 7. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pinacol Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Review of 3-Ethyl-2-methyl-3-pentanol: Applications in Coatings and Potential in Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review on the applications of 3-Ethyl-2-methyl-3-pentanol. It offers an objective comparison of its performance with other alternatives, supported by available data and detailed experimental protocols.
This compound, a tertiary octyl alcohol, presents a unique combination of properties that make it a subject of interest in both industrial and pharmaceutical applications. Its branched structure influences its solvency, evaporation rate, and metabolic stability, distinguishing it from other common solvents and functional groups. This guide delves into its primary application as a solvent in the coatings industry and explores its potential, based on the characteristics of tertiary alcohols, in the realm of drug discovery.
Performance in Coatings Applications
This compound serves as a slow-evaporating solvent, primarily used to improve the flow and leveling of paints and coatings. Its performance can be compared with other common solvent classes such as aromatic hydrocarbons, ketones, and other alcohols.
Comparative Analysis of Solvent Properties
While specific quantitative data for this compound is limited in publicly available literature, a qualitative and comparative assessment can be made based on the general properties of tertiary alcohols.
| Property | This compound (Inferred) | Aromatic Solvents (e.g., Xylene, Toluene) | Ketones (e.g., MEK, MIBK) | Primary/Secondary Alcohols (e.g., n-Butanol, Isopropanol) |
| Evaporation Rate | Slow | Fast to Medium | Fast to Medium | Medium to Fast |
| Solvency Power | Moderate to Good | High | High | Moderate to High |
| Viscosity Reduction | Effective, particularly for polar resins | Highly Effective | Highly Effective | Effective |
| Odor | Characteristic, potentially less pungent than aromatics | Strong, pungent | Strong, characteristic | Characteristic |
| Toxicity | Data not widely available, generally lower than aromatics | Higher (HAPs) | Moderate | Moderate |
| Cost | Moderate to High | Low to Moderate | Low to Moderate | Low to Moderate |
Boiling Point: this compound has a documented boiling point of 432.15 K (159 °C)[1]. This relatively high boiling point confirms its classification as a slow-evaporating solvent, which is advantageous for applications requiring a longer open time, such as brush-applied coatings, to ensure a smooth, defect-free finish.
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of this compound or any solvent in a coating formulation, standardized experimental protocols are crucial.
1. Solvent Resistance Testing (ASTM D5402 / ASTM D4752):
This test evaluates the resistance of a cured coating to a specific solvent, which can be an indicator of the degree of cure.
-
Apparatus: Cheesecloth or cotton swab, the solvent being tested (e.g., this compound), and the coated substrate.
-
Procedure:
-
Saturate the cloth with the solvent.
-
Rub a small area of the cured coating with the solvent-saturated cloth using moderate pressure.
-
A "double rub" consists of one forward and one backward motion over the same area.
-
The number of double rubs required to expose the underlying substrate is recorded.
-
-
Comparison: The performance of this compound can be compared against standard solvents like Methyl Ethyl Ketone (MEK) by recording the number of double rubs each solvent takes to cause coating failure. A higher number of rubs indicates better resistance and can be correlated to the cure state of the coating.
2. Viscosity Reduction Efficiency:
This experiment determines the effectiveness of a solvent in reducing the viscosity of a resin solution.
-
Apparatus: Rotational viscometer, resin solution, and the test solvent.
-
Procedure:
-
Measure the initial viscosity of the resin solution.
-
Incrementally add a known amount of the solvent to the resin solution, mixing thoroughly after each addition.
-
Measure the viscosity at each solvent concentration.
-
-
Data Presentation: A plot of viscosity versus solvent concentration can be generated. The slope of the curve indicates the viscosity reduction efficiency. This can be tabulated and compared for different solvents.
Synthesis of this compound
The most common and efficient method for synthesizing tertiary alcohols like this compound is through a Grignard reaction.
Grignard Reaction Workflow
The synthesis involves the reaction of an appropriate Grignard reagent with a ketone. For this compound, two logical retrosynthetic pathways exist. A common approach involves the reaction of ethyl magnesium bromide with 2-methyl-3-pentanone (B165389).
Caption: Grignard synthesis of this compound.
Detailed Experimental Protocol (Adapted)
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings and anhydrous diethyl ether. Slowly add a solution of ethyl bromide in anhydrous ether from the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted to form ethyl magnesium bromide.
-
Reaction: Cool the Grignard solution in an ice bath. Slowly add a solution of 2-methyl-3-pentanone in anhydrous ether from the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Workup and Purification: Pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Separate the ether layer, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the ether by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure.
Potential in Drug Development
While there is no specific pharmacological data available for this compound, the inclusion of tertiary alcohol moieties in drug candidates is a known strategy to enhance metabolic stability.[2][3][4]
The Role of Tertiary Alcohols in Medicinal Chemistry
Primary and secondary alcohols are often susceptible to in vivo oxidation to aldehydes, ketones, or carboxylic acids, which can lead to rapid metabolism and clearance of a drug.[2][4] Tertiary alcohols, on the other hand, are resistant to oxidation. This intrinsic stability can significantly improve the pharmacokinetic profile of a drug molecule.
Caption: Metabolic stability of tertiary vs. primary/secondary alcohols.
Some studies have also investigated the antimicrobial and anti-inflammatory properties of novel synthetic tertiary alcohols, suggesting that this functional group can be a part of biologically active molecules.[5] However, the activity is highly dependent on the overall structure of the molecule.
Comparative Advantages in Drug Design
| Feature | Primary/Secondary Alcohols | Tertiary Alcohols (e.g., this compound moiety) |
| Metabolic Stability | Prone to oxidation and conjugation.[2][4] | Resistant to oxidation, leading to potentially longer half-life.[2][4] |
| Pharmacokinetic Profile | Can lead to rapid clearance and low oral bioavailability. | Can improve oral bioavailability and reduce metabolic liabilities. |
| Synthetic Accessibility | Readily available or easily synthesized. | Accessible via robust methods like the Grignard reaction. |
References
- 1. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Ethyl-2-methyl-3-pentanol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Ethyl-2-methyl-3-pentanol, ensuring the safety of laboratory personnel and the protection of our environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step plan for the disposal of this compound, a flammable tertiary alcohol. Adherence to these procedures is essential to mitigate risks and ensure responsible chemical waste management.
Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and vapor (H226).[1][2][3] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources such as open flames, sparks, and hot surfaces.[3][4] Personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this substance.[4][5]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1][3] |
| Molecular Weight | 130.23 g/mol | [1] |
| CAS Number | 597-05-7 | [3][6][7] |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [1][2][3] |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. Improper disposal, such as pouring it down the drain, is strictly prohibited due to its flammability and potential environmental harm.
Waste Identification and Segregation
-
Characterize the Waste: All waste streams containing this compound must be identified and characterized as hazardous waste due to its flammability.
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials like oxidizers.[8]
Waste Collection and Storage
-
Use Approved Containers: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard (Flammable Liquid).
-
Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be cool, well-ventilated, and away from ignition sources.[4][8] Keep containers tightly closed when not in use.[3]
Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to transport and dispose of flammable liquids in a safe and environmentally sound manner.
-
Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from the point of generation to its final disposal facility, ensuring a "cradle-to-grave" management approach.
Spill Management
-
Immediate Action: In the event of a spill, evacuate all non-essential personnel from the area and eliminate all ignition sources.
-
Containment: Use absorbent, non-combustible materials like vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Cleanup: Carefully collect the absorbed material and place it in a designated hazardous waste container for disposal.
-
Ventilation: Ensure the area is well-ventilated to disperse any flammable vapors.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed information.
References
- 1. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Safety Meeting: Handling of Flammable Liquids - Safe At Work California [qa1.safeatworkca.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
- 7. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for 3-Ethyl-2-methyl-3-pentanol
Essential Safety and Handling Protocols for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Ethyl-2-methyl-3-pentanol, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural, step-by-step guidelines, you can minimize risks and handle this chemical with confidence.
Understanding the Hazards
This compound is a flammable liquid and vapor (H226).[1][2][3][4] Therefore, stringent safety measures must be in place to prevent ignition and exposure. Proper selection and use of PPE are the first line of defense in protecting laboratory personnel.
Personal Protective Equipment (PPE) Selection
The appropriate PPE should be selected based on the potential for exposure during routine handling, spill cleanup, and emergency situations. The following table summarizes the recommended PPE for handling this compound.
| Task | Hand Protection | Eye and Face Protection | Body Protection | Respiratory Protection |
| Routine Handling & Dispensing | Nitrile or Butyl rubber gloves.[5][6] Ensure gloves are inspected before use. | Chemical splash goggles meeting EN 166 or NIOSH standards.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Flame-resistant lab coat. | Work in a well-ventilated area, preferably a chemical fume hood.[1] |
| Spill Cleanup | Heavy-duty Nitrile or Butyl rubber gloves. | Chemical splash goggles and a face shield. | Chemical-resistant and flame-resistant coveralls or apron over a lab coat. | Air-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation. |
| Emergency (e.g., large spill, fire) | Heavy-duty Nitrile or Butyl rubber gloves. | Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA). | Full-body chemical-resistant and flame-retardant suit. | Self-contained breathing apparatus (SCBA). |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. Follow this step-by-step procedure:
Donning Sequence:
-
Lab Coat/Coveralls: Put on the appropriate body protection.
-
Respirator (if required): Perform a user seal check.
-
Goggles/Face Shield: Adjust for a snug fit.
-
Gloves: Pull gloves on, ensuring the cuffs of the lab coat are tucked inside.
Doffing Sequence:
-
Gloves: Remove using a glove-in-glove or beak method to avoid touching the outer contaminated surface. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat/Coveralls: Remove by rolling it down and away from the body, turning it inside out to contain contaminants.
-
Respirator (if required): Remove without touching the front.
-
Wash Hands: Thoroughly wash hands with soap and water.
Disposal Plan for Contaminated PPE
All PPE contaminated with this compound must be treated as hazardous waste.[8] Follow these steps for proper disposal:
-
Segregation: Place all contaminated disposable PPE (gloves, lab coats, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container. The label should indicate "Flammable Waste" and list the chemical contaminant.
-
Container Management: Keep the hazardous waste container closed except when adding waste.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[8] Do not dispose of contaminated PPE in general laboratory trash.
Visualizing Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for handling and disposing of contaminated PPE.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. closedlooprecycling.us [closedlooprecycling.us]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. usalab.com [usalab.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
